4-Methoxy Fenretinide-13C,d3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H35NO2 |
|---|---|
分子量 |
409.6 g/mol |
IUPAC 名称 |
(2E,4E,6E,8E)-3,7-dimethyl-N-[4-(trideuterio(113C)methoxy)phenyl]-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C27H35NO2/c1-20(12-17-25-22(3)11-8-18-27(25,4)5)9-7-10-21(2)19-26(29)28-23-13-15-24(30-6)16-14-23/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,28,29)/b10-7+,17-12+,20-9+,21-19+/i6+1D3 |
InChI 键 |
DBQHWMPFMCOGIW-QASWONPHSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Synthesis and Characterization of 4-Methoxy Fenretinide-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed methodology for the synthesis and characterization of the isotopically labeled compound 4-Methoxy Fenretinide-13C,d3. 4-Methoxy Fenretinide (B1684555) is a significant metabolite of Fenretinide, a synthetic retinoid with potential applications in cancer therapy and prevention.[1][2] The stable isotope-labeled version, this compound, serves as a crucial internal standard for quantitative bioanalytical studies, such as mass spectrometry-based pharmacokinetic and metabolism profiling. This document provides a hypothetical, yet chemically sound, multi-step synthetic route and a comprehensive characterization plan. Detailed experimental protocols, expected data, and a visualization of a key signaling pathway associated with Fenretinide are presented to guide researchers in the field.
Introduction
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic analog of vitamin A that has been extensively studied for its anti-cancer properties.[3][4][5] Its mechanism of action is multifaceted, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of various signaling pathways.[3][6][7][8] One of the major metabolites of Fenretinide in humans is N-(4-methoxyphenyl)retinamide (MPR), also known as 4-Methoxy Fenretinide.[1] To accurately quantify Fenretinide and its metabolites in biological matrices, stable isotope-labeled internal standards are indispensable. This guide focuses on a proposed synthesis and characterization of 4-Methoxy Fenretinide-¹³C,d₃. The introduction of a ¹³C atom and three deuterium (B1214612) atoms provides a distinct mass shift, facilitating precise quantification by mass spectrometry without altering the compound's chemical properties.
Proposed Synthesis of 4-Methoxy Fenretinide-¹³C,d₃
The following multi-step synthesis is a proposed route, starting from commercially available materials.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-bromoanisole-d3
-
To a solution of 4-bromophenol (B116583) in a suitable solvent (e.g., acetone), add potassium carbonate.
-
Slowly add deuterated methyl iodide (CD₃I) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Filter the mixture and evaporate the solvent. Purify the resulting 4-bromoanisole-d3 by column chromatography.
Step 2: Synthesis of 4-aminoanisole-¹³C,d₃
-
This step involves a Buchwald-Hartwig amination.
-
Combine 4-bromoanisole-d3, a source of ammonia (B1221849) (e.g., benzophenone (B1666685) imine followed by hydrolysis), a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable ligand (e.g., Xantphos) in a sealed tube with a solvent like toluene.
-
Add a base such as sodium tert-butoxide.
-
Heat the reaction mixture under an inert atmosphere.
-
After completion, the reaction is worked up and the product, 4-aminoanisole-¹³C,d₃, is purified by chromatography. A ¹³C-labeled precursor for the amine group would be introduced at this stage if a different labeling pattern is desired. For this synthesis, we assume the ¹³C is incorporated in the retinoyl chain.
Step 3: Synthesis of all-trans-Retinoyl-¹³C Chloride
-
This step would start from a commercially available all-trans-retinoic acid-¹³C.
-
Dissolve all-trans-retinoic acid-¹³C in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add oxalyl chloride or thionyl chloride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete.
-
The solvent and excess reagent are removed under reduced pressure to yield the crude all-trans-retinoyl-¹³C chloride, which is typically used immediately in the next step.
Step 4: Coupling to form 4-Methoxy Fenretinide-¹³C,d₃
-
Dissolve 4-aminoanisole-d3 in an anhydrous solvent such as dichloromethane (B109758) containing a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine).
-
Cool the solution to 0°C and slowly add a solution of all-trans-retinoyl-¹³C chloride in the same solvent.
-
Allow the reaction to proceed at room temperature until completion.
-
Wash the reaction mixture with dilute acid, base, and brine.
-
Dry the organic layer, evaporate the solvent, and purify the final product, 4-Methoxy Fenretinide-¹³C,d₃, by column chromatography or recrystallization.
Characterization
A thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 4-Methoxy Fenretinide-¹³C,d₃.
Experimental Protocols: Characterization
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 350 nm.
-
Purpose: To determine the purity of the final compound.
-
-
Mass Spectrometry (MS):
-
Technique: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI).
-
Purpose: To confirm the molecular weight and isotopic enrichment. The mass spectrum should show a molecular ion peak corresponding to the mass of 4-Methoxy Fenretinide-¹³C,d₃.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the overall structure and the absence of proton signals from the deuterated methyl group.
-
¹³C NMR: To confirm the position of the ¹³C label.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Purpose: To provide detailed structural information and confirm isotopic labeling.
-
Data Presentation
Table 1: Expected Characterization Data for 4-Methoxy Fenretinide-¹³C,d₃
| Analysis | Expected Result |
| Appearance | Yellow to orange crystalline solid |
| Purity (HPLC) | ≥98% |
| Molecular Formula | C₂₆¹³CH₃₂D₃NO₂ |
| Molecular Weight | 409.59 g/mol |
| HRMS (M+H)⁺ | Expected: 410.29... m/z, Observed: [Value to be determined] |
| ¹H NMR | Spectrum consistent with the structure, with the absence of a singlet for the methoxy (B1213986) protons. |
| ¹³C NMR | Spectrum consistent with the structure, with an enhanced signal for the labeled carbon. |
Signaling Pathway of Fenretinide
Fenretinide exerts its anti-cancer effects through multiple signaling pathways. A key mechanism is the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of ceramide metabolism.[6][7] Fenretinide can also act independently of retinoic acid receptors (RAR).[6]
References
- 1. Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1 | PLOS One [journals.plos.org]
- 2. is.muni.cz [is.muni.cz]
- 3. scitechdevelopment.com [scitechdevelopment.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Fenretinide - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of fenretinide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
4-Methoxy Fenretinide-13C,d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy Fenretinide-13C,d3 is a stable isotope-labeled derivative of 4-Methoxy Fenretinide (B1684555) (MPR), a major metabolite of the synthetic retinoid Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR). Fenretinide has been extensively investigated for its potential as a chemopreventive and therapeutic agent in various cancers and metabolic diseases. Due to its isotopic labeling, this compound serves as an invaluable internal standard for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic profiling of fenretinide and its metabolites using mass spectrometry-based methods. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its analysis, a plausible synthetic route, and visualization of relevant biological pathways and analytical workflows.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This data is critical for its application as an analytical standard.
| Property | Value |
| Molecular Formula | ¹³C C₂₆ D₃ H₃₂ N O₂ |
| Molecular Weight | 409.58 g/mol |
| Appearance | Pale yellow to light yellow solid |
| Purity (HPLC) | >95% |
| Isotopic Purity | >95% |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate |
| Storage Conditions | -20°C, inert atmosphere, protected from light |
| Unlabeled CAS Number | 79965-10-9 |
Experimental Protocols
Plausible Synthesis of 4-Methoxy Fenretinide
While a specific protocol for the isotopically labeled variant is proprietary, a general synthetic methodology for similar retinamides can be adapted. The synthesis would involve the coupling of all-trans-retinoic acid with an isotopically labeled analog of 4-methoxyaniline.
Reaction Scheme:
All-trans-retinoic acid + 4-methoxy-d3-aniline-¹³C₆ → this compound
Materials:
-
all-trans-Retinoic Acid (ATRA)
-
4-methoxy-d3-aniline-¹³C₆
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve all-trans-retinoic acid in a mixture of DCM and a small amount of DMF.
-
To this solution, add TEA and DMAP.
-
In a separate vessel, dissolve 4-methoxy-d3-aniline-¹³C₆ in DCM.
-
Add the aniline (B41778) solution to the retinoic acid mixture.
-
Slowly add a solution of EDCI in DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
Quantitative Analysis by LC-MS/MS
This protocol describes a validated method for the quantification of fenretinide and its metabolites, including 4-Methoxy Fenretinide, in human plasma, for which this compound would be an ideal internal standard.[1]
a. Sample Preparation (Protein Precipitation): [1]
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound in ethanol).[1]
-
Add 300 µL of cold ethanol (B145695) to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. HPLC Conditions: [1]
-
Column: Zorbax SB-C18, 3.5 µm, 50 x 2.1 mm[1]
-
Mobile Phase A: 0.1% formic acid in water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Flow Rate: 0.5 mL/min[1]
-
Gradient Elution: A suitable gradient is run to separate the analytes.[1]
-
Injection Volume: 3 µL[1]
c. Mass Spectrometry Conditions: [1]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions:
-
Fenretinide (4-HPR): To be determined based on instrumentation
-
4-Methoxy Fenretinide (MPR): To be determined based on instrumentation
-
4-oxo-Fenretinide: To be determined based on instrumentation
-
This compound (Internal Standard): To be determined based on instrumentation and isotopic labeling pattern
-
NMR Spectroscopy for Structural Confirmation
NMR is used to confirm the structure of the synthesized compound.
a. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
b. Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To determine the proton environment.
-
¹³C NMR: To identify all carbon atoms, with enhanced signals for the ¹³C-labeled positions.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.
-
Visualizations
Signaling Pathways of Fenretinide
The parent compound, fenretinide, exerts its biological effects through multiple signaling pathways. 4-Methoxy Fenretinide is a key metabolite in this process.
Caption: Fenretinide's dual mechanism of action.
Experimental Workflow for Pharmacokinetic Analysis
This diagram illustrates the typical workflow for a pharmacokinetic study where this compound is used as an internal standard.
Caption: Bioanalytical workflow for fenretinide PK studies.
Conclusion
This compound is a crucial tool for the accurate and precise quantification of fenretinide and its metabolites in complex biological matrices. Its well-defined chemical properties and use as an internal standard in validated LC-MS/MS methods are essential for advancing the clinical development of fenretinide. The provided protocols and diagrams serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical analytics.
References
Technical Guide: 4-Methoxy Fenretinide-13C,d3 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the analytical data and methodologies associated with the characterization of 4-Methoxy Fenretinide-13C,d3. It is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and scientific investigation involving this compound.
Certificate of Analysis
The following table summarizes the quantitative data obtained from the Certificate of Analysis for a representative batch of this compound.
| Test | Specification | Result |
| Appearance | Pale Yellow to Light Yellow Solid | Conforms |
| Purity (HPLC) | >95% | 97.39% (at 205 nm) |
| Molecular Formula | C₂₆¹³CH₃₂D₃NO₂ | Conforms |
| Molecular Weight | 409.58 | Conforms |
| Elemental Analysis | Conforms to Structure | %C: 78.83, %H: 8.91, %N: 3.56 |
| Isotopic Purity | >95% | 98.5% |
| Mass Spectrometry (MS) | Conforms to Structure | Conforms |
| NMR | Conforms to Structure | Conforms |
| Solubility | --- | Chloroform (Slightly), Ethyl Acetate (Slightly) |
Experimental Protocols
The following sections detail the generalized experimental methodologies employed for the key analytical tests cited in the Certificate of Analysis. These protocols are based on standard laboratory practices for the analysis of small organic molecules.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. A typical protocol for the purity analysis of a small molecule like this compound would involve a reverse-phase separation.
Methodology:
-
Sample Preparation: A known concentration of the this compound standard is accurately weighed and dissolved in a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water, to a final concentration typically in the range of 0.1-1 mg/mL. The solution is then filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), a pump capable of gradient elution, and an autosampler is used.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient Program: A linear gradient is typically employed, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over a set period (e.g., 20-30 minutes) to elute compounds of varying polarities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, often around 25-30 °C, to ensure reproducible retention times.
-
Detection Wavelength: The UV detector is set to a wavelength where the analyte has maximum absorbance, for instance, 205 nm as indicated in the Certificate of Analysis, to monitor the elution of the compound and any impurities.
-
-
Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to this compound and the areas of any impurity peaks. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Experimental Workflow for HPLC Purity Analysis
Caption: A simplified workflow for determining compound purity using HPLC.
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound.
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent compatible with the ionization source, such as methanol (B129727) or acetonitrile, typically at a concentration of around 1-10 µg/mL.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used. Common ionization sources for small molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis Parameters:
-
Ionization Mode: The instrument is operated in either positive or negative ion mode, depending on the nature of the analyte. For this compound, positive ion mode is likely to be used to observe the protonated molecule [M+H]⁺.
-
Mass Range: The mass analyzer is set to scan a mass range that includes the expected molecular weight of the compound.
-
Data Acquisition: Full scan data is acquired to detect all ions within the specified mass range.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion of this compound. The observed mass-to-charge ratio is compared to the calculated theoretical value to confirm the identity and isotopic enrichment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the detailed chemical structure of organic molecules by providing information about the connectivity and chemical environment of atoms.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: A standard proton NMR spectrum is acquired to observe the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integrals of the hydrogen atoms in the molecule.
-
¹³C NMR: A carbon-13 NMR spectrum, typically proton-decoupled, is acquired to observe the chemical shifts of the carbon atoms. The presence of the ¹³C label in this compound would be confirmed by this experiment.
-
2D NMR (optional but recommended): Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish correlations between protons and between protons and carbons, respectively, providing further confirmation of the structure.
-
-
Data Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed. The chemical shifts, coupling constants, and integration values are compared with the expected structure of this compound to confirm its identity and structural integrity.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis determines the mass fractions of carbon, hydrogen, and nitrogen in a sample, which is used to confirm the empirical formula of a pure compound.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the dried compound (typically 1-3 mg) is placed in a tin or silver capsule.
-
Instrumentation: A CHN elemental analyzer is used.
-
Analysis Principle: The sample is combusted at a high temperature (around 1000 °C) in a stream of oxygen. The combustion products (CO₂, H₂O, and N₂) are then passed through a series of separation columns and detectors (typically thermal conductivity detectors) to quantify each element.
-
Data Analysis: The instrument software calculates the percentage of carbon, hydrogen, and nitrogen in the sample. These experimental percentages are then compared to the theoretical percentages calculated from the molecular formula of this compound to verify its elemental composition.
Signaling Pathways of Fenretinide
Fenretinide, the parent compound of 4-Methoxy Fenretinide, is known to induce apoptosis in cancer cells through multiple signaling pathways. These mechanisms can be both dependent and independent of retinoic acid receptors (RARs)[1][2]. Below are diagrams illustrating some of the key signaling cascades initiated by Fenretinide.
Fenretinide-Induced Apoptosis via ROS and Ceramide
Caption: Fenretinide can induce apoptosis through the generation of ROS and ceramide.
RAR-Dependent and Independent Pathways of Fenretinide
Caption: Fenretinide exerts its effects through both RAR-dependent and independent mechanisms.
References
The Role of 4-Methoxy Fenretinide-13C,d3 in Advancing Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role and application of 4-Methoxy Fenretinide-13C,d3 in the context of cancer research, focusing on the broader therapeutic potential of its parent compound, Fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide, 4-HPR). This compound serves as a critical analytical tool, an isotopically labeled internal standard, for the accurate quantification of fenretinide and its metabolites in complex biological matrices. Such precise measurements are fundamental to preclinical and clinical investigations aimed at understanding the pharmacokinetics, efficacy, and mechanisms of action of fenretinide, a promising synthetic retinoid with demonstrated anticancer properties.
Introduction to Fenretinide and its Metabolites in Oncology
Fenretinide, a synthetic derivative of all-trans-retinoic acid (ATRA), has been extensively studied for its potential in cancer chemoprevention and therapy.[1][2][3] Unlike traditional retinoids that primarily induce cell differentiation, fenretinide is notably cytotoxic to a wide range of cancer cells, largely through the induction of apoptosis (programmed cell death).[3][4] Its favorable safety profile compared to other retinoids has made it an attractive candidate for clinical development.[5][6]
The metabolic fate of fenretinide in vivo is crucial to its biological activity. The two major metabolites identified are N-(4-methoxyphenyl)retinamide (4-MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR).[5][7] While 4-MPR is generally considered biologically inert, 4-oxo-4-HPR has been shown to be a potent anticancer agent, in some cases more effective than the parent compound.[5][8][9] 4-oxo-4-HPR can induce cell cycle arrest and apoptosis in both fenretinide-sensitive and resistant cell lines, highlighting its therapeutic potential.[5][9][10]
The role of This compound is to serve as a stable, isotopically labeled internal standard for use in mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11] This allows for the precise and accurate quantification of fenretinide and its primary metabolite, 4-MPR, in research and clinical samples.
Mechanisms of Action of Fenretinide
Fenretinide's anticancer effects are multifaceted, involving both retinoid acid receptor (RAR)-dependent and -independent pathways.
RAR-Dependent Pathways
While fenretinide binds poorly to retinoic acid receptors (RARs) compared to ATRA, some of its effects are believed to be mediated through these nuclear receptors.[8] It can modulate the expression of genes involved in cell growth and differentiation.[7] For instance, fenretinide has been shown to upregulate RARβ expression, which is associated with its antiproliferative action in certain cancer cells.[7]
RAR-Independent Pathways
The predominant mechanism of fenretinide-induced apoptosis is independent of RAR signaling.[8][12] This pathway is primarily initiated by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[9][12]
Key signaling cascades involved in the RAR-independent pathway include:
-
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): Fenretinide-induced ROS production can lead to ER stress. This activates the UPR, and specifically the PERK/eIF2α signaling pathway, which is essential for its cytotoxic effects in some cancer cells.[13]
-
Ceramide Production: Fenretinide can stimulate the de novo synthesis of ceramides, which are bioactive sphingolipids that act as second messengers in apoptosis signaling.[4]
-
Mitochondrial-Mediated Apoptosis: ROS production can lead to the loss of mitochondrial membrane potential, release of cytochrome c, and activation of the caspase cascade, ultimately leading to apoptosis.[14]
-
JNK Activation: The stress-activated protein kinase, c-Jun N-terminal kinase (JNK), can be activated by fenretinide-induced ROS and ER stress, contributing to the apoptotic response.[9][15]
The metabolite, 4-oxo-4-HPR, shares the ROS-mediated apoptotic mechanism with its parent compound but also possesses a distinct activity: it acts as an antimicrotubule agent, inhibiting tubulin polymerization and leading to mitotic arrest.[9] This dual mechanism may explain its increased potency and its effectiveness in fenretinide-resistant cells.[9][15]
Below is a diagram illustrating the primary signaling pathways activated by fenretinide.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scitechdevelopment.com [scitechdevelopment.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase II study of fenretinide (N-[4-hydroxyphenyl]retinamide) in advanced breast cancer and melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1 | PLOS One [journals.plos.org]
- 8. N-(4-hydroxyphenyl)retinamide (4-HPR)-mediated biological actions involve retinoid receptor-independent pathways in human breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. 4-Methoxy Fenretinide-13C-d3 | Axios Research [axios-research.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The PERK/eIF2 alpha signaling pathway of Unfolded Protein Response is essential for N-(4-hydroxyphenyl)retinamide (4HPR)-induced cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolism of Fenretinide and the Role of 4-Methoxy Fenretinide-13C,d3 in its Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenretinide (B1684555) [N-(4-hydroxyphenyl)retinamide; 4-HPR], a synthetic derivative of all-trans retinoic acid, has been extensively investigated for its potential in cancer chemoprevention and therapy.[1] A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic efficacy and minimizing toxicity. This technical guide provides a detailed overview of the metabolism of fenretinide, focusing on the enzymatic pathways, major metabolites, and species-specific differences. Furthermore, it outlines the analytical methodologies employed for the quantification of fenretinide and its metabolites, highlighting the critical role of stable isotope-labeled internal standards such as 4-Methoxy Fenretinide-13C,d3.
Fenretinide Metabolism: Pathways and Key Metabolites
The metabolism of fenretinide is complex, involving multiple enzymatic reactions that lead to the formation of several metabolites. The two primary metabolic pathways are oxidation and methylation, resulting in the formation of 4-oxo-fenretinide (4-oxo-4-HPR) and N-(4-methoxyphenyl)retinamide (4-MPR), respectively.[2] Additionally, glucuronidation has been identified as another relevant metabolic route.[3]
Major Metabolites of Fenretinide
-
N-(4-methoxyphenyl)retinamide (4-MPR): This less polar metabolite is formed through the methylation of the hydroxyl group on the phenyl ring of fenretinide.[3] In some human studies, plasma levels of 4-MPR have been found to be comparable to or even higher than the parent drug.[2]
-
4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR): This polar metabolite results from the oxidation of the cyclohexene (B86901) ring of fenretinide.[2] 4-oxo-4-HPR has been shown to be biologically active, exhibiting potent pro-apoptotic effects in cancer cell lines.[4]
-
Fenretinide Glucuronide: Fenretinide can also undergo phase II metabolism through glucuronidation, a process that increases its water solubility and facilitates its excretion.[3]
The metabolic pathway of fenretinide is depicted in the following diagram:
Enzymology of Fenretinide Metabolism
Several enzyme superfamilies are involved in the biotransformation of fenretinide, with cytochrome P450 (CYP) enzymes playing a central role in its oxidative metabolism.
Cytochrome P450 Enzymes
-
CYP3A4: This is a major enzyme responsible for the oxidation of fenretinide to 4-oxo-4-HPR in human liver microsomes.[5][6]
-
CYP2C8 and CYP2C9: These enzymes also contribute to the formation of 4-oxo-4-HPR.[3]
-
CYP26A1: This enzyme, which is involved in retinoic acid metabolism, has been shown to be induced by fenretinide and contributes to the formation of 4-oxo-4-HPR in certain tumor cells.[7][8]
UDP-Glucuronosyltransferases (UGTs)
The glucuronidation of fenretinide is catalyzed by several UGT isoforms, including:
Species-Specific Differences in Metabolism
Significant differences in fenretinide metabolism have been observed between humans and mice. In rodents, N-(4-methoxyphenyl)retinamide (4-MPR) is the primary metabolite.[5] In contrast, both 4-MPR and 4-oxo-4-HPR are major metabolites in humans.[2][5] These differences are important considerations when extrapolating preclinical data to clinical scenarios.
Quantitative Data on Fenretinide Metabolism
The following tables summarize key quantitative data related to fenretinide metabolism from various studies.
Table 1: Plasma Concentrations of Fenretinide and its Metabolites in Humans
| Compound | Plasma Concentration (µM) | Study Population | Reference |
| Fenretinide (4-HPR) | 0.84 ± 0.53 | Women in a phase III trial (200 mg/day for 5 years) | [8] |
| 4-oxo-4-HPR | 0.52 ± 0.17 | Women in a phase III trial (200 mg/day for 5 years) | [8] |
| 4-MPR | 1.13 ± 0.85 | Women in a phase III trial (200 mg/day for 5 years) | [8] |
Table 2: Kinetic Parameters for 4-oxo-4-HPR Formation in Human Liver Microsomes
| Enzyme | Km (µM) | Vmax (nmol/h/mg protein) | Reference |
| Pooled HLM | 25 (approx.) | Not specified | [5] |
Note: Data on the kinetics of 4-MPR and fenretinide glucuronide formation are less consistently reported in the literature.
Experimental Protocols for Fenretinide Analysis
The accurate quantification of fenretinide and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used analytical technique for this purpose.[9][10]
Sample Preparation
A common method for extracting fenretinide and its metabolites from plasma involves protein precipitation.
-
To a 25 µL aliquot of plasma, add 5 µL of an internal standard solution (e.g., 4-EPR or a stable isotope-labeled standard like this compound).[9]
-
Add 470 µL of cold ethanol (B145695) to precipitate proteins.[9]
-
Vortex the mixture for 3 minutes and then centrifuge at 10,000 x g for 5 minutes.[9]
-
Collect the supernatant and dilute it with the mobile phase before injection into the LC-MS/MS system.[9]
LC-MS/MS Instrumentation and Conditions
-
Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of fenretinide and its metabolites.[10] A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.[10]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[9] The analysis is carried out in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[9]
Table 3: Exemplary MRM Transitions for Fenretinide and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Fenretinide (4-HPR) | 392.3 | 283.2 | [9] |
| 4-oxo-4-HPR | 406.3 | 297.2 | [9] |
| 4-MPR | 406.3 | 283.2 | [9] |
| 4-EPR (Internal Standard) | 420.3 | 283.2 | [9] |
The general workflow for the LC-MS/MS analysis of fenretinide is illustrated below:
The Role of this compound
While direct experimental literature detailing the use of this compound is not abundant, its chemical structure and nomenclature strongly indicate its role as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of 4-MPR, and potentially fenretinide and its other metabolites, by mass spectrometry.[11]
Principles of Stable Isotope Dilution Analysis
In quantitative mass spectrometry, an SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C instead of ¹²C, or deuterium (B1214612) (d) instead of hydrogen).[12] The SIL-IS is chemically identical to the analyte and therefore exhibits the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[13]
However, due to its higher mass, the SIL-IS can be distinguished from the endogenous analyte by the mass spectrometer. By adding a known amount of the SIL-IS to a sample before processing, any loss of analyte during the experimental procedure will be accompanied by a proportional loss of the SIL-IS. The ratio of the signal from the endogenous analyte to the signal from the SIL-IS is then used to accurately calculate the concentration of the analyte, correcting for any experimental variability.[12]
The use of an SIL-IS like this compound is considered the gold standard in quantitative bioanalysis as it provides the highest accuracy and precision by compensating for:
-
Variations in sample extraction and recovery.
-
Matrix effects (suppression or enhancement of ionization).[12]
-
Fluctuations in instrument performance.[13]
Conclusion
The metabolism of fenretinide is a multifaceted process involving oxidation, methylation, and glucuronidation, with notable differences between preclinical models and humans. The major metabolites, 4-MPR and 4-oxo-4-HPR, have distinct properties and contribute to the overall pharmacological profile of fenretinide. Accurate quantification of fenretinide and its metabolites is paramount for drug development, and the use of LC-MS/MS with stable isotope-labeled internal standards, such as this compound, is the state-of-the-art methodology to achieve reliable and robust results. This guide provides a foundational understanding for researchers and scientists working to further elucidate the clinical potential of fenretinide.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase sy… [ouci.dntb.gov.ua]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma and formed in human ovarian carcinoma cells through induction of cytochrome P450 26A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Methoxy Fenretinide-13C-d3 | Axios Research [axios-research.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Chemical Stability of 4-Methoxy Fenretinide-13C,d3
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental stability data for the isotopically labeled compound 4-Methoxy Fenretinide-13C,d3 is not publicly available. The following guide is based on the known stability profile of the parent compound, Fenretinide (N-(4-hydroxyphenyl)retinamide or 4-HPR), and its primary metabolite, 4-Methoxy Fenretinide (4-MPR). The principles and methodologies described are directly applicable for establishing the stability of this compound.
Introduction
This compound is a stable-isotope labeled derivative of N-(4-methoxyphenyl)retinamide (4-MPR), a major metabolite of the synthetic retinoid Fenretinide. Fenretinide has been extensively investigated for its potential in cancer chemoprevention and treatment. The use of isotopically labeled internal standards like this compound is crucial for accurate bioanalytical quantification in pharmacokinetic and metabolic studies. Understanding the physical and chemical stability of this standard is paramount to ensure the integrity of analytical data.
This guide provides a comprehensive overview of the stability characteristics of the parent compound, Fenretinide, from which the stability of this compound can be inferred. It details recommended storage conditions, potential degradation pathways, and robust experimental protocols for stability assessment.
Theoretical Impact of Isotopic Labeling on Stability
The introduction of carbon-13 and deuterium (B1214612) (d3) isotopes is not expected to significantly alter the fundamental physical or chemical stability of the molecule under standard storage and handling conditions. The primary bonds and functional groups susceptible to degradation remain the same. However, the replacement of protium (B1232500) with deuterium at the methoxy (B1213986) group may introduce a minor "kinetic isotope effect," potentially slowing down metabolic or chemical processes that involve the cleavage of a C-H bond at that position. This effect is generally subtle and does not impact bulk stability properties like sensitivity to light or heat.
Physical and Chemical Properties
The stability of Fenretinide, and by extension 4-Methoxy Fenretinide, is influenced by its physical form and external environmental factors.
Physical Properties and Polymorphism
Fenretinide exists in at least two crystalline polymorphic forms, which exhibit different stability profiles.[1] This is a critical consideration for the solid-state stability of the compound.
-
Form I: The more stable polymorph.
-
Form II: A less stable polymorph that can transition to an amorphous solid and degrade more rapidly.[1]
It is essential to characterize the solid form of this compound to ensure consistency and predict its long-term stability.
General Chemical Stability
Fenretinide is a hydrophobic molecule susceptible to degradation under several conditions.[2]
-
Light: The retinoid structure, with its conjugated double bond system, makes it highly susceptible to photodegradation.[1]
-
Oxygen: The molecule is prone to oxidation. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]
-
Heat: Elevated temperatures accelerate the degradation process.[2]
Stability Data Summary
The following tables summarize the known stability of the parent compound, Fenretinide. These data provide a baseline for handling and storing this compound.
Table 1: Solid-State Stability of Fenretinide Polymorphs [1]
| Polymorph | Storage Condition | Duration | Stability Outcome |
| Form I | 25 °C | 24 Months | >98% stable |
| Form I | 40 °C | 18 Months | >98% stable |
| Form II | 4 °C | 4 Weeks | >8% degradation |
Table 2: Solution-State Stability of Fenretinide in Human Plasma [3]
| Condition | Duration | Stability Outcome |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Room Temperature | 24 hours | Stable |
| -80 °C | 2 Months | Stable |
| Post-preparative (Autosampler at 4 °C) | 24 hours | Stable |
Table 3: Recommended Storage Conditions
| Form | Condition | Recommendation |
| Solid (Crystalline) | -20°C | Store in the dark under an inert gas (e.g., Argon). Stable for ≥4 years under these conditions.[2][4] |
| Stock Solution (in DMSO or Ethanol) | -80°C | Aliquot to avoid repeated freeze-thaw cycles. Purge solvent with inert gas before preparing the solution. Stable for at least 1 year.[4][5] |
| Aqueous Solution | N/A | Not recommended for storage beyond one day due to poor solubility and stability.[4] |
Experimental Protocols
To definitively determine the stability of this compound, a stability-indicating analytical method must be developed and validated, followed by forced degradation studies.
Protocol 1: Development of a Stability-Indicating HPLC-MS/MS Method
This method is designed to separate the parent compound from any potential degradation products.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: A reverse-phase C18 column (e.g., Zorbax SB-C18, 3.5 µm, 50 × 2.1 mm) is a suitable starting point.[3]
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
A typical gradient might run from 30% B to 95% B over several minutes to ensure the separation of non-polar degradants.
-
-
Flow Rate: 0.5 mL/min.[3]
-
Detection: Mass spectrometry operated in positive ion mode with Multiple Reaction Monitoring (MRM).[3] Specific MRM transitions for this compound and its potential degradants would need to be determined by infusing the pure compound.
-
Validation: The method must be validated according to ICH guidelines, ensuring specificity, linearity, accuracy, precision, and limits of detection and quantification.
Protocol 2: Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify likely degradation pathways and demonstrate the specificity of the analytical method.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Mix the sample solution with 0.1 M to 1.0 M NaOH.[8]
-
Follow the same incubation and analysis procedure as for acid hydrolysis, neutralizing with acid before analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Store the solid compound and the solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven.[9]
-
Analyze at various time points.
-
-
Photostability:
-
Expose the solid compound and the solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
-
The total exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[9]
-
A control sample should be kept in the dark to differentiate between thermal and light-induced degradation.
-
-
Analysis: Analyze all stressed samples using the validated stability-indicating HPLC-MS/MS method. The results will help establish degradation pathways and identify degradation products.
Visualizations
Experimental Workflow
The following diagram outlines the logical flow for a comprehensive stability assessment.
Caption: Workflow for Stability Assessment of a Pharmaceutical Compound.
Potential Degradation Pathway
Fenretinide's primary metabolic pathway involves oxidation and methylation.[10] A plausible chemical degradation pathway under stress conditions could involve similar transformations, such as oxidation of the retinoid chain or demethylation.
Caption: Plausible Degradation Pathways for 4-Methoxy Fenretinide.
References
- 1. researchgate.net [researchgate.net]
- 2. scitechdevelopment.com [scitechdevelopment.com]
- 3. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. longdom.org [longdom.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. youtube.com [youtube.com]
- 10. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-Methoxy Fenretinide-13C,d3: Supplier Information, Experimental Protocols, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Methoxy Fenretinide-13C,d3, a labeled analog of the synthetic retinoid Fenretinide (4-HPR). This document consolidates information on its availability from various suppliers, presents key technical data, and details relevant experimental protocols. Furthermore, it elucidates the core signaling pathways associated with the biological activity of its parent compound, Fenretinide, which is crucial for researchers utilizing the labeled version in their studies.
Supplier and Availability
This compound is available from several specialized chemical suppliers. The following table summarizes the available information from prominent vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | Product Code | Molecular Formula | Molecular Weight | Notes |
| LGC Standards | TRC-M262662 | ¹³CC₂₆H₃₂D₃NO₂ | 409.58 | Certificate of Analysis available.[1] Pack sizes: 2.5 mg, 10 mg.[2] |
| Clearsynth | --- | --- | --- | Certificate of Analysis available upon request.[3] |
| SLS Ireland | TRC-M262662-25MG | --- | --- | Other pack sizes may be available.[4] |
| Axios Research | AR-F09934 | C₂₆¹³CH₃₂D₃NO₂ | 409.59 | Intended for analytical purposes.[5] |
Technical Data Summary
The following data is derived from the Certificate of Analysis for this compound (Lot: 5-CKM-105-1) provided by LGC Standards.[1]
| Parameter | Specification | Result |
| Appearance | Pale Yellow to Light Yellow Solid | Pale Yellow to Light Yellow Solid |
| Purity (HPLC) | >95% | 97.39% (205 nm) |
| Isotopic Purity | >95% | 98.5% |
| Solubility | --- | Chloroform (Slightly), Ethyl Acetate (Slightly) |
| Long Term Storage | -20°C, Inert atmosphere, Light sensitive | --- |
Mechanism of Action of Fenretinide (4-HPR)
Fenretinide, the parent compound of this compound, is a synthetic retinoid that has demonstrated significant anti-cancer activity.[2] Its mechanism of action is multifaceted and can be both dependent and independent of retinoic acid receptors (RAR).[6] A primary mechanism of Fenretinide-induced apoptosis involves the generation of reactive oxygen species (ROS).[3][7][8]
ROS-Mediated Apoptosis Signaling Pathway
Fenretinide treatment leads to an increase in intracellular ROS, which in turn activates stress-related signaling cascades.[7] This process is believed to be a key driver of its apoptotic effects in various cancer cell lines.
Experimental Protocols
The following are generalized protocols for key experiments frequently employed in the study of Fenretinide and its analogs. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Fenretinide or its analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Detection of Intracellular ROS
This protocol uses a fluorescent probe to detect the levels of intracellular ROS.
Materials:
-
Treated and untreated cells
-
CellROX® Green Reagent or similar fluorescent probe
-
Complete culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Treat cells with the test compound for the desired time.
-
Add the fluorescent ROS probe to the culture medium and incubate according to the manufacturer's instructions.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
Experimental Workflow for Evaluating Fenretinide's Anti-Cancer Effects
The following diagram illustrates a typical experimental workflow for investigating the anti-cancer properties of a compound like Fenretinide.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. scitechdevelopment.com [scitechdevelopment.com]
- 3. Fenretinide induces mitochondrial ROS and inhibits the mitochondrial respiratory chain in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. 4-Methoxy Fenretinide-13C-d3 | Axios Research [axios-research.com]
- 6. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenretinide induces sustained-activation of JNK/p38 MAPK and apoptosis in a reactive oxygen species-dependent manner in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of fenretinide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 4-Methoxy Fenretinide-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a guide to the safe handling of 4-Methoxy Fenretinide-13C,d3. As of the date of this publication, a specific Safety Data Sheet (SDS) for this isotopically labeled compound is not publicly available. The safety and handling information presented herein is extrapolated from the Safety Data Sheets of the structurally similar compounds Fenretinide and Fenretinide-d4.[1][2] It is imperative to treat this compound with the same or higher level of caution as these analogs. All laboratory personnel must be thoroughly trained in handling potent compounds and refer to their institution's specific safety protocols.
Introduction
This compound is a stable isotope-labeled analog of 4-Methoxy Fenretinide, which is a metabolite of Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR). Fenretinide is a synthetic retinoid that has been extensively studied for its chemopreventive and therapeutic properties, particularly in oncology.[1] It is known to induce apoptosis (programmed cell death) in cancer cells through both retinoic acid receptor (RAR)-dependent and -independent pathways.[3][4][5] Given its biological activity and classification as a potent compound, rigorous safety and handling procedures are essential.
This guide provides comprehensive safety information, handling protocols, and relevant biological context to ensure the safe utilization of this compound in a research environment.
Hazard Identification and Classification
Based on the data for analogous compounds, this compound should be considered a hazardous substance. The toxicological properties of this specific labeled compound have not been fully investigated.[1] The following table summarizes the potential hazards based on GHS (Globally Harmonized System) classifications for Fenretinide and its deuterated analog.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2] |
Precautionary Measures and First Aid
Strict adherence to precautionary measures is crucial. The following tables outline the necessary statements and first aid procedures.
Precautionary Statements
| Code | Statement |
| P201 | Obtain special instructions before use.[2] |
| P202 | Do not handle until all safety precautions have been read and understood.[1] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
| P264 | Wash hands thoroughly after handling.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| If Exposed or Concerned | Get medical advice/attention.[1] |
Experimental Protocols: Safe Handling and Storage
Handling potent compounds like this compound requires a controlled environment and strict protocols to minimize exposure.
Storage
-
Storage Temperature: Store at -20°C.
-
Container: Keep container tightly closed in a dry, cool, and well-ventilated place.
-
Protection: Protect from light.
Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods or glove boxes, are the primary means of exposure control. PPE serves as a crucial secondary barrier.
| Equipment | Specification |
| Eye/Face Protection | Chemical splash goggles or a face shield providing a complete seal. |
| Hand Protection | Double gloving with nitrile gloves is recommended. Change the outer pair immediately if contaminated. |
| Body Protection | A dedicated lab coat (preferably disposable) or disposable coveralls (e.g., Tyvek).[6] |
| Respiratory Protection | For handling powder outside of a containment unit, a NIOSH-approved respirator (e.g., N95) or a Powered Air-Purifying Respirator (PAPR) should be used.[6] |
Handling Protocol
-
Designated Area: All handling of solid this compound must be performed in a designated, restricted area, such as a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[6]
-
Preparation: Before handling, ensure all necessary equipment, including PPE, spill kits, and waste containers, is readily available.
-
Weighing: Weigh the compound within a containment system. Use gentle scooping techniques to minimize dust generation.
-
Solution Preparation: When dissolving, add the solvent to the solid slowly to prevent splashing. The compound is soluble in DMF, DMSO, and Ethanol.[7]
-
Decontamination: After handling, decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol) followed by a detergent solution.
-
Waste Disposal: Dispose of all waste (including contaminated PPE) as hazardous chemical waste in clearly labeled, sealed containers, following institutional and local regulations.
-
Hygiene: Always wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory area.[2]
Visualizations: Workflows and Pathways
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling potent research compounds like this compound.
Fenretinide Signaling Pathway
Fenretinide, the parent compound, exerts its effects through complex signaling pathways, which are critical to understanding its biological hazards and mechanism of action.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. scitechdevelopment.com [scitechdevelopment.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. benchchem.com [benchchem.com]
- 7. Fenretinide-d4 | CAS 2118244-64-5 | Cayman Chemical | Biomol.com [biomol.com]
Methodological & Application
Application Notes and Protocols for the Use of 4-Methoxy Fenretinide-13C,d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of 4-Methoxy Fenretinide-13C,d3 as an internal standard in the quantitative analysis of fenretinide (B1684555) and its metabolites in biological matrices. The protocols are primarily designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a common methodology in pharmacokinetic and drug metabolism studies.
Introduction
Fenretinide, or N-(4-hydroxyphenyl)retinamide (4-HPR), is a synthetic retinoid that has shown promise as a chemopreventive and therapeutic agent in various cancers.[1][2] Its mechanism of action is multifaceted, inducing apoptosis through pathways involving reactive oxygen species (ROS) and ceramide, and can be independent of retinoic acid receptors (RARs).[3][4] Accurate quantification of fenretinide and its metabolites, such as 4-methoxy-fenretinide (4-MPR) and 4-oxo-fenretinide, is crucial for understanding its pharmacokinetics and pharmacodynamics.
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis by LC-MS/MS.[5][6] An ideal SIL-IS, such as this compound, has nearly identical physicochemical properties to the analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery and matrix effects.
Analyte and Internal Standard Information
| Compound | Chemical Name | Molecular Formula | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) |
| Fenretinide (4-HPR) | N-(4-hydroxyphenyl)retinamide | C26H33NO2 | 392.3 | 283.2 |
| 4-Methoxy Fenretinide (4-MPR) | N-(4-methoxyphenyl)retinamide | C27H35NO2 | 406.3 | 283.2 |
| 4-Oxo-Fenretinide | 4-oxo-N-(4-hydroxyphenyl)retinamide | C26H31NO3 | 406.3 | 297.2 |
| This compound (Internal Standard) | N-(4-methoxyphenyl-13C,d3)retinamide | C26(13C)H32D3NO2 | 410.3 (Predicted) | 283.2 (Predicted) |
Note: The precursor and product ions for this compound are predicted based on the structure and fragmentation patterns of fenretinide and its metabolites.[3] The exact masses and optimal collision energies should be determined empirically.
Experimental Protocols
Materials and Reagents
-
Fenretinide, 4-Methoxy Fenretinide, and 4-Oxo-Fenretinide reference standards
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (analytical grade)
-
Human plasma (or other relevant biological matrix)
-
Polypropylene (B1209903) tubes
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of fenretinide, its metabolites, and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the analytes in methanol to create calibration standards and quality control (QC) samples. A typical working concentration for the internal standard is 10 µg/mL.[3]
Sample Preparation (Protein Precipitation)
-
To a 25 µL aliquot of plasma sample in a polypropylene tube, add 5 µL of the 10 µg/mL internal standard working solution.[3]
-
Add 470 µL of cold ethanol (B145695) or acetonitrile.[3]
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Dilute the supernatant as needed with the initial mobile phase composition.
-
Inject an aliquot (e.g., 3 µL) into the LC-MS/MS system.[3]
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions that can be adapted and optimized for the analysis of fenretinide and its metabolites using this compound as an internal standard.
| Parameter | Recommended Conditions |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | Zorbax SB-C18, 3.5 µm, 50 x 2.1 mm or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration. |
| Injection Volume | 3-10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 600°C |
| Spray Voltage | 5500 V |
Method Validation
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing at least six different lots of blank matrix to check for interferences at the retention times of the analytes and the internal standard.[3]
-
Linearity and Range: A calibration curve should be constructed using a series of standards to demonstrate a linear relationship between the analyte concentration and the response ratio (analyte peak area / internal standard peak area). A typical linear range for fenretinide is 0.2-50 ng/mL.[3]
-
Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.
-
Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analytes and internal standard in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).
Quantitative Data Summary
The following tables summarize typical validation data for the quantification of fenretinide and its metabolites using an appropriate internal standard.
Table 1: Calibration Curve and LLOQ
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Fenretinide | 0.2 - 50 | 0.2 | > 0.99 |
| 4-Methoxy Fenretinide | 0.2 - 50 | 0.2 | > 0.99 |
| 4-Oxo-Fenretinide | 0.2 - 50 | 0.2 | > 0.99 |
Data adapted from a representative LC-MS/MS method for fenretinide and its metabolites.[3]
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Fenretinide | Low | 0.6 | < 8 | 95-105 | < 8 | 95-105 |
| Medium | 4.0 | < 8 | 95-105 | < 8 | 95-105 | |
| High | 40 | < 8 | 95-105 | < 8 | 95-105 | |
| 4-Methoxy Fenretinide | Low | 0.6 | < 8 | 95-105 | < 8 | 95-105 |
| Medium | 4.0 | < 8 | 95-105 | < 8 | 95-105 | |
| High | 40 | < 8 | 95-105 | < 8 | 95-105 | |
| 4-Oxo-Fenretinide | Low | 0.6 | < 8 | 95-105 | < 8 | 95-105 |
| Medium | 4.0 | < 8 | 95-105 | < 8 | 95-105 | |
| High | 40 | < 8 | 95-105 | < 8 | 95-105 |
Data represents typical acceptance criteria for bioanalytical method validation. Actual results may vary.[3]
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Fenretinide | Low | > 90 | 90-110 |
| Medium | > 90 | 90-110 | |
| High | > 90 | 90-110 | |
| Internal Standard | Medium | > 90 | 90-110 |
Data represents typical acceptance criteria. The use of a stable isotope-labeled internal standard like this compound is expected to effectively compensate for matrix effects.[3]
Signaling Pathways of Fenretinide
Fenretinide induces apoptosis through multiple signaling pathways, which can be both dependent and independent of retinoic acid receptors (RARs).
This diagram illustrates that fenretinide can exert its effects through binding to retinoic acid receptors, leading to changes in gene transcription and ultimately cell differentiation and apoptosis.[4] Independently of these receptors, fenretinide can also increase the levels of reactive oxygen species and ceramide, which in turn cause mitochondrial stress and activate the caspase cascade, culminating in apoptosis.[3]
Conclusion
This compound is a suitable internal standard for the development of robust and reliable LC-MS/MS methods for the quantification of fenretinide and its metabolites in biological matrices. Its use, in conjunction with a well-validated method, will enable researchers to obtain high-quality data for pharmacokinetic, toxicokinetic, and other studies essential for the continued development of fenretinide as a therapeutic agent. The protocols and data presented here provide a solid foundation for the implementation of this internal standard in a research or drug development setting.
References
- 1. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
LC-MS/MS quantification of fenretinide using 4-Methoxy Fenretinide-13C,d3
Abstract
This application note presents a robust and sensitive method for the quantification of fenretinide (B1684555) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 4-Methoxy Fenretinide-13C,d3, for accurate and precise quantification. A simple protein precipitation step is utilized for sample preparation, ensuring high throughput analysis. The method has been validated over a linear range of 0.2 to 500 ng/mL and is suitable for pharmacokinetic and toxicokinetic studies.
Introduction
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid that has shown promise as a chemopreventive and therapeutic agent in various cancers.[1][2] Accurate and reliable quantification of fenretinide in biological matrices is crucial for clinical and preclinical studies to understand its pharmacokinetics and pharmacodynamics. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for bioanalytical assays. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variability in sample preparation and matrix effects.[3]
Experimental
2.1. Materials and Reagents
-
Fenretinide was obtained from a commercial supplier.
-
This compound (Internal Standard, IS) was synthesized by a custom synthesis service.
-
HPLC-grade methanol (B129727) and acetonitrile (B52724) were purchased from a reputable chemical supplier.
-
Formic acid (analytical grade, 98%) was also sourced from a commercial supplier.[4]
-
Human plasma (with K2EDTA as anticoagulant) was obtained from a certified biobank.
2.2. Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for the analysis.
-
HPLC System: A typical system would consist of a binary pump, a temperature-controlled autosampler, and a column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used.
2.3. LC-MS/MS Method
2.3.1. Liquid Chromatography
-
Column: A C18 analytical column (e.g., Zorbax SB-C18, 3.5 µm, 50 × 2.1 mm) was used for chromatographic separation.[5][6]
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]
-
Gradient: A gradient elution was performed as follows: 0–2 min, 45–95% B; 2–7 min, 95% B; 7–7.5 min, 95-45% B; 7.5–10 min, 45% B.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[5]
2.3.2. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5][6]
-
MRM Transitions:
-
Fenretinide: To be determined by direct infusion of the compound. A likely transition would be based on its molecular weight (391.5 g/mol ).
-
This compound (IS): To be determined by direct infusion of the compound. The transition will be shifted due to the isotopic labeling.
-
-
Ion Source Parameters: Optimized for maximum signal intensity of the analyte and internal standard.
Protocols
3.1. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of fenretinide and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the fenretinide stock solution with methanol to create working solutions for calibration standards and QC samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a concentration of 10 µg/mL.[5]
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate fenretinide working solutions to achieve the desired concentrations for the calibration curve and QC samples.[5] A typical calibration curve might range from 0.2 to 500 ng/mL.[5][7][8]
3.2. Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution to each tube (except for double blank samples) and vortex briefly. This is analogous to methods using other internal standards.[4]
-
Add 150 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Results and Discussion
4.1. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[9][10][11] Key validation parameters are summarized in the table below.
Table 1: Summary of Quantitative Data for Fenretinide LC-MS/MS Assay
| Parameter | Result |
| Linearity Range | 0.2 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[5][6] |
| Intra-day Precision (%CV) | < 7.64%[5][6] |
| Inter-day Precision (%CV) | < 7.64%[5][6] |
| Intra-day Accuracy (%Bias) | 94.92 to 105.43%[5][6] |
| Inter-day Accuracy (%Bias) | 94.92 to 105.43%[5][6] |
| Recovery | > 90.39%[5][6] |
| Matrix Effect | No significant matrix effect observed[5] |
4.2. Sample Analysis
The validated method can be applied to the analysis of plasma samples from clinical or preclinical studies to determine the pharmacokinetic profile of fenretinide. The use of the stable isotope-labeled internal standard ensures high accuracy and precision of the results.
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of fenretinide.
References
- 1. researchgate.net [researchgate.net]
- 2. is.muni.cz [is.muni.cz]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Quantitative Analysis of Fenretinide in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sample preparation and quantitative analysis of fenretinide (B1684555) in human plasma. The method utilizes a simple and efficient protein precipitation technique for sample cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A stable isotope-labeled internal standard (SIL-IS), such as ¹³C,d₃-fenretinide, is employed to ensure high accuracy and precision. This robust method is suitable for pharmacokinetic studies and other research applications requiring reliable quantification of fenretinide.
Introduction
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid that has shown promise in cancer prevention and treatment.[1][2] Accurate and precise quantification of fenretinide in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar matrix effects, is essential for correcting for variability during sample preparation and analysis, thereby ensuring the reliability of the results. This application note describes a validated method for fenretinide analysis in plasma using a protein precipitation extraction procedure and a ¹³C,d₃-fenretinide internal standard.
Experimental
Materials and Reagents
-
Fenretinide analytical standard
-
¹³C,d₃-Fenretinide (or other suitable stable isotope-labeled fenretinide)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Formic acid, analytical grade
-
Ultrapure water
-
Human plasma (drug-free)
Equipment
-
Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
Autosampler vials
Preparation of Standard and Quality Control Solutions
Stock solutions of fenretinide and the ¹³C,d₃-fenretinide internal standard (IS) are prepared in an appropriate organic solvent, such as ethanol (B145695) or methanol, at a concentration of 1 mg/mL.[3][4] Working solutions are then prepared by diluting the stock solutions with acetonitrile or methanol. Calibration standards and quality control (QC) samples are prepared by spiking known amounts of the fenretinide working solution into drug-free human plasma to achieve the desired concentration range.[1][3]
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of fenretinide from plasma samples.[1][3][5]
-
Sample Aliquoting: Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the ¹³C,d₃-fenretinide internal standard working solution to each tube.
-
Protein Precipitation: Add 150 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system for analysis.
LC-MS/MS Analysis
The chromatographic separation of fenretinide and the internal standard is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acidifier like formic acid.[1][2][5] The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of the analyte and the internal standard.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of fenretinide in plasma using LC-MS/MS with a stable isotope-labeled internal standard.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.2 - 1 ng/mL | [1][2][3][6] |
| Upper Limit of Quantification (ULOQ) | 50 - 500 ng/mL | [1][2][3][6] |
| Linearity (r²) | > 0.99 | [1][2] |
| Accuracy | 94.92% to 105.43% | [1][5] |
| Precision (RSD%) | < 7.64% | [1][5] |
| Extraction Recovery | > 90% | [1][5] |
Experimental Workflow Diagram
References
- 1. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Fenretinide Using Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of fenretinide (B1684555) in biological matrices, a critical aspect of pharmacokinetic studies. The use of stable isotope-labeled internal standards is highlighted, ensuring accuracy and precision in bioanalytical methods.
Introduction
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid, has been investigated for its potential in cancer therapy and prevention. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for optimizing dosing strategies and ensuring therapeutic efficacy. Accurate quantification of fenretinide and its metabolites in biological samples is achieved through robust bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard to correct for matrix effects and procedural variability.[1][2] Deuterated fenretinide (e.g., N-(4-hydroxyphenyl-d4) retinamide) is a commonly used internal standard for this purpose.[3]
I. Bioanalytical Methodologies
The accurate determination of fenretinide and its metabolites, such as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) and N-(4-methoxyphenyl)retinamide (4-MPR), in plasma and tissue samples is crucial for pharmacokinetic analysis.[4][5] Validated LC-MS/MS methods offer high sensitivity and selectivity for this purpose.[3][4][5]
Experimental Workflow
The general workflow for the bioanalysis of fenretinide in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Experimental workflow for fenretinide pharmacokinetic analysis.
II. Quantitative Data Summary
The following tables summarize key parameters from validated LC-MS/MS methods for the quantification of fenretinide.
Table 1: LC-MS/MS Method Parameters for Fenretinide Quantification
| Parameter | Method 1 (Plasma & Tumor)[3][6] | Method 2 (Human Plasma)[4][5] |
| Internal Standard | Deuterated fenretinide ([2H4]-4-HPR) | N-(4-ethoxyphenyl)retinamide (4-EPR) |
| Sample Volume | 30 µL (plasma) | Not specified |
| Sample Preparation | Solvent Treatment | Protein Precipitation with ethanol (B145695) |
| Chromatography | HPLC | HPLC |
| Column | Not specified | Zorbax SB-C18 (3.5µm, 50x2.1mm) |
| Mobile Phase | Not specified | 0.1% formic acid in water and acetonitrile |
| Flow Rate | Not specified | 0.5 mL/min |
| Ionization | APCI, positive ion mode | ESI, positive ion mode |
| Detection Mode | MRM | MRM |
Table 2: Method Validation Parameters for Fenretinide Quantification
| Parameter | Method 1 (Plasma)[3][6] | Method 1 (Tumor)[3][6] | Method 2 (Human Plasma)[4][5] |
| Linearity Range | 1–500 ng/mL | 50–2000 ng/mL | 0.2–50 ng/mL |
| LLOQ | 1 ng/mL | 50 ng/mL | 0.2 ng/mL |
| Accuracy | 96.8% – 102.4% | 96.6% – 102.3% | 94.92% – 105.43% |
| Inter-day Precision | 6.9% – 7.5% | 0.96% – 1.91% | < 7.64% |
| Extraction Recovery | Not specified | Not specified | > 90.39% |
III. Detailed Experimental Protocols
The following are detailed protocols based on published methodologies for the quantification of fenretinide in biological matrices.
Protocol 1: Fenretinide Quantification in Plasma and Tumor Homogenate[3]
1. Reagents and Chemicals
-
Fenretinide (N-(4-hydroxyphenyl) retinamide)
-
Deuterated fenretinide (N(-4-hydroxyphenyl-d4) retinamide, [2H4]-4-HPR) as internal standard (IS)
-
HPLC-grade methanol (B129727) and acetonitrile
-
Analytical grade formic acid
-
Deionized water
2. Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of fenretinide and the IS in methanol.
-
Prepare working solutions by diluting the stock solutions.
-
Spike blank plasma or tumor homogenate with working solutions to create calibration standards and QC samples at various concentrations.
3. Sample Preparation
-
Pipette 30 µL of plasma or an appropriate amount of tumor homogenate into a microcentrifuge tube.
-
Add the internal standard solution.
-
Perform a simple solvent treatment for protein precipitation and extraction.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Use a suitable HPLC system and column for separation.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode using an Atmospheric Pressure Chemical Ionization (APCI) source.
-
Monitor the transitions for fenretinide and its deuterated internal standard in Multiple Reaction Monitoring (MRM) mode. For fenretinide and [2H4]-4-HPR, the precursor ions are m/z 392.3 and 396.3, respectively, with product ions at m/z 283.2 and 161.1.[7]
-
5. Data Analysis
-
Integrate the peak areas for fenretinide and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of fenretinide in the unknown samples from the calibration curve.
Protocol 2: Fenretinide and Metabolites Quantification in Human Plasma[4][5]
1. Reagents and Chemicals
-
Fenretinide (4-HPR), 4-oxo-4-HPR, and 4-MPR standards
-
N-(4-ethoxyphenyl)retinamide (4-EPR) as internal standard (IS)
-
Ethanol
-
0.1% Formic acid in water
-
Acetonitrile
2. Standard and Quality Control (QC) Sample Preparation
-
Prepare stock and working solutions of the analytes and IS in ethanol.
-
Prepare calibration standards (0.2-50 ng/mL) and QC samples by spiking drug-free blank plasma.[5]
3. Sample Preparation
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
5. Data Analysis
-
Follow the same data analysis procedure as described in Protocol 1.
IV. Fenretinide Metabolism and Signaling
While detailed signaling pathways directly influencing fenretinide's pharmacokinetics are not extensively detailed in the provided context, it is known that fenretinide is metabolized into main metabolites such as 4-MPR (O-methylated) and 4-oxo-4HPR (4-oxo-substituted β-ionone ring).[8] The quantification of these metabolites is important for a complete pharmacokinetic profile.[4][5]
Caption: Simplified metabolic pathway of fenretinide.
Conclusion
The use of stable isotope-labeled internal standards in LC-MS/MS-based bioanalytical methods provides the necessary accuracy, precision, and robustness for the pharmacokinetic evaluation of fenretinide. The detailed protocols and method parameters provided in these application notes serve as a valuable resource for researchers in the field of drug development and analysis.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Bioanalytical Method for the Quantification of 4-Methoxy Fenretinide using 4-Methoxy Fenretinide-13C,d3 by LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid, has demonstrated significant potential as a chemotherapeutic and chemopreventive agent.[1] Its mechanism of action involves the induction of apoptosis through various signaling pathways, including the generation of reactive oxygen species (ROS) and modulation of ceramide metabolism.[2][3] Accurate quantification of Fenretinide and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. 4-Methoxy Fenretinide is a major metabolite of Fenretinide. This document provides a detailed protocol for a robust and reliable bioanalytical method for the quantification of 4-Methoxy Fenretinide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, 4-Methoxy Fenretinide-13C,d3, to ensure high accuracy and precision.
Bioanalytical Method
This method is intended for the quantitative determination of 4-Methoxy Fenretinide in human plasma. The protocol has been developed based on established bioanalytical method validation guidelines from the FDA and ICH.
Materials and Reagents
-
4-Methoxy Fenretinide analytical standard
-
This compound (Internal Standard, IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, e.g., Milli-Q)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the bioanalytical method.
Caption: Experimental workflow for the bioanalytical quantification of 4-Methoxy Fenretinide.
Detailed Experimental Protocols
2.4.1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of 4-Methoxy Fenretinide and this compound into separate volumetric flasks and dissolve in methanol to the final volume.
-
Working Solutions: Prepare serial dilutions of the 4-Methoxy Fenretinide stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
2.4.2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL internal standard working solution to each tube (except for blank samples, to which 10 µL of 50:50 acetonitrile:water is added).
-
Add 150 µL of cold acetonitrile to each tube.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
2.4.3. LC-MS/MS Conditions
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These may need to be optimized for specific instrumentation.
| Parameter | Recommended Condition |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Collision Gas | Argon |
| Dwell Time | 100 ms |
Table 1: Recommended LC-MS/MS Conditions
2.4.4. Mass Spectrometry Parameters
The Multiple Reaction Monitoring (MRM) transitions for 4-Methoxy Fenretinide and its internal standard are provided below. The precursor ion for this compound is estimated based on the addition of one 13C and three deuterium (B1214612) atoms. The product ions are expected to be the same as the unlabeled compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Methoxy Fenretinide | 406.3 | 123.1 | 25 |
| This compound | 410.3 | 123.1 | 25 |
Table 2: MRM Transitions for 4-Methoxy Fenretinide and its Internal Standard (Note: Collision energy may require optimization for your specific instrument.)
Method Validation
The bioanalytical method should be validated according to the principles outlined in the FDA and ICH guidelines. The validation should assess the following parameters:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of the analyte and IS.
-
Calibration Curve: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of the analyte and IS from the biological matrix.
-
Matrix Effect: Assessed to ensure that the ionization of the analyte and IS is not suppressed or enhanced by endogenous components of the plasma.
-
Stability: The stability of the analyte and IS should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.
Quantitative Data Summary
The following table presents typical acceptance criteria for method validation parameters.
| Validation Parameter | Acceptance Criteria |
| Calibration Curve | |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy | |
| LLOQ | ± 20% of nominal concentration |
| LQC, MQC, HQC | ± 15% of nominal concentration |
| Precision (%CV) | |
| LLOQ | ≤ 20% |
| LQC, MQC, HQC | ≤ 15% |
| Stability | |
| Bench-top (e.g., 4 hours at RT) | Within ± 15% of initial concentration |
| Freeze-Thaw (e.g., 3 cycles) | Within ± 15% of initial concentration |
| Long-term (e.g., 30 days at -80°C) | Within ± 15% of initial concentration |
Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation
Signaling Pathways of Fenretinide
Fenretinide exerts its anticancer effects through complex signaling pathways, primarily leading to apoptosis. The following diagrams illustrate key aspects of its mechanism of action.
Caption: Fenretinide-induced apoptosis signaling pathway.
Caption: Fenretinide's effect on the de novo ceramide synthesis pathway.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of 4-Methoxy Fenretinide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision required for regulated bioanalysis. This application note and the accompanying protocols offer a comprehensive guide for researchers and scientists involved in the development of Fenretinide as a therapeutic agent. Proper method validation is essential before its application in clinical or non-clinical studies. The provided signaling pathway diagrams offer a visual representation of the molecular mechanisms underlying Fenretinide's therapeutic effects.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. Fenretinide induces apoptosis and synergises the apoptosis inducing effect of gemcitabine through inhibition of key signalling molecules involved in A549 cell survival in in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of fenretinide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Fenretinide and its Metabolites in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of fenretinide (B1684555) (4-HPR) and its major metabolites, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) and N-(4-methoxyphenyl)retinamide (4-MPR), in human plasma.[1][2] The method utilizes a simple protein precipitation step followed by reversed-phase ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This high-throughput assay is suitable for pharmacokinetic studies in clinical trials and preclinical research, offering a lower limit of quantification of 0.2 ng/mL for all analytes within a short run time.[1][2]
Introduction
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid with promising anticancer properties, demonstrating cytotoxic activity against a variety of cancer cell lines.[1] To support its clinical development, a reliable and sensitive bioanalytical method is crucial for characterizing its pharmacokinetic profile and that of its active metabolites. The primary metabolites in humans are 4-oxo-4-HPR and 4-MPR.[2][3][4] This application note presents a validated LC-MS/MS method for their simultaneous determination in human plasma.
Experimental
Sample Preparation
A simple and efficient protein precipitation method was employed for plasma sample preparation.[1]
Protocol:
-
To 25 µL of human plasma in a 1.5 mL amber microcentrifuge tube, add 5 µL of internal standard (IS) working solution (N-(4-ethoxyphenyl)retinamide, 4-EPR, 10 µg/mL).[1]
-
Add 470 µL of cold ethanol (B145695) to precipitate proteins.[1]
-
Vortex the mixture for 3 minutes.[1]
-
Centrifuge at 10,000 × g for 5 minutes.[1]
-
Collect the supernatant and dilute it 1:50 (v/v) with the aqueous mobile phase.[1]
-
Transfer the final diluted sample to an amber autosampler vial for injection.[1]
LC-MS/MS Conditions
Chromatographic separation was achieved using a C18 reversed-phase column with a gradient elution. Detection was performed on a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
Table 1: Chromatographic Conditions
| Parameter | Value | Reference |
| Column | Zorbax SB-C18 (3.5 µm, 50 × 2.1 mm) | [1][2] |
| Guard Column | XBridge C18 (3.5 µm, 10 × 2.1 mm) | [1] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1][2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [1][2] |
| Flow Rate | 0.5 mL/min | [1][2] |
| Column Temperature | 30 °C | [1] |
| Injection Volume | 3 µL | [1] |
| Gradient Elution | 0–2 min, 45–95% B; 2–7 min, 95% B; 7–7.5 min, 95-45% B; 7.5–10 min, 45% B | [1] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [1][2] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [1][2] |
| Source Temperature | 600 °C | [1] |
| Spray Voltage | 5500 V | [1] |
| Dwell Time | 50 ms | [1] |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 4-oxo-4-HPR | 406.3 | 297.2 | [1] |
| Fenretinide (4-HPR) | 392.3 | 283.2 | [1] |
| 4-MPR | 406.3 | 283.2 | [1] |
| 4-EPR (IS) | 420.3 | 283.2 | [1] |
Results and Discussion
The developed method demonstrated excellent chromatographic separation and peak shapes for fenretinide, its metabolites, and the internal standard.
Table 4: Method Performance Characteristics
| Parameter | 4-oxo-4-HPR | Fenretinide (4-HPR) | 4-MPR | Reference |
| Retention Time (min) | 3.1 | 4.2 | 5.1 | [1] |
| Calibration Range (ng/mL) | 0.2 - 50 | 0.2 - 50 | 0.2 - 50 | [1][2] |
| LLOQ (ng/mL) | 0.2 | 0.2 | 0.2 | [1][2] |
| Intra-day Precision (%RSD) | < 7.64 | < 7.64 | < 7.64 | [1][2] |
| Inter-day Precision (%RSD) | < 7.26 | < 7.26 | < 7.26 | [1][2] |
| Accuracy (%) | 94.92 - 105.43 | 94.92 - 105.43 | 94.92 - 105.43 | [1][2] |
| Extraction Recovery (%) | > 90.39 | > 90.39 | > 90.39 | [1][2] |
The method showed good linearity over the specified concentration range with a coefficient of determination (r²) > 0.99. The precision and accuracy were well within the acceptable limits as per regulatory guidelines. No significant matrix effects were observed, and the extraction recovery was consistent and high for all analytes.[1][2]
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of fenretinide and its metabolites.
Fenretinide's Pro-Apoptotic Signaling Pathway
Fenretinide induces apoptosis in cancer cells through multiple signaling pathways, primarily involving the generation of reactive oxygen species (ROS) and modulation of ceramide metabolism.[3][5] These events can occur independently of retinoic acid receptor (RAR) activation.[3] Increased ROS levels lead to the sustained activation of stress-activated protein kinases such as JNK and p38 MAPK, which in turn promote apoptosis.[6] Fenretinide also influences the PI3K/Akt/mTOR survival pathway, often leading to its inhibition.[2] The culmination of these signals is the activation of the intrinsic mitochondrial pathway of apoptosis, characterized by the release of cytochrome c and subsequent caspase activation.[7]
Caption: Simplified signaling pathway of fenretinide-induced apoptosis.
Conclusion
The LC-MS/MS method detailed in this application note is rapid, sensitive, and reliable for the quantitative analysis of fenretinide and its key metabolites in human plasma. The simple sample preparation and short chromatographic run time make it ideal for high-throughput applications in clinical and preclinical settings, facilitating further investigation into the therapeutic potential of fenretinide.
References
- 1. scitechdevelopment.com [scitechdevelopment.com]
- 2. Fenretinide induces apoptosis and synergises the apoptosis inducing effect of gemcitabine through inhibition of key signalling molecules involved in A549 cell survival in in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. scilit.com [scilit.com]
- 6. Fenretinide induces sustained-activation of JNK/p38 MAPK and apoptosis in a reactive oxygen species-dependent manner in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Methoxy Fenretinide-13C,d3 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of drug metabolism is a critical component of drug discovery and development, providing essential insights into the pharmacokinetic and pharmacodynamic properties of a therapeutic agent. Stable isotope-labeled compounds are powerful tools in these studies, offering a precise and accurate means of tracing and quantifying drug molecules and their metabolites.[1][2][] This document outlines the application of 4-Methoxy Fenretinide-13C,d3, a stable isotope-labeled analog of the major Fenretinide metabolite, N-(4-methoxyphenyl)retinamide (4-MPR), in drug metabolism studies of Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR).
Fenretinide is a synthetic retinoid that has been investigated for its potential in cancer therapy and prevention.[4] Its metabolism in humans and animal models is a key factor influencing its bioavailability and efficacy.[5][6] The primary metabolic pathways of Fenretinide involve the formation of N-(4-methoxyphenyl)retinamide (4-MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR).[4][5][7] 4-MPR is a significant metabolite found in both human and rodent plasma.[5]
The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods allows for the accurate quantification of the metabolite 4-MPR in various biological matrices.[8][9] The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization efficiency, correcting for matrix effects and variations in sample preparation and instrument response.[8]
Key Applications:
-
Pharmacokinetic (PK) Studies: Accurate determination of 4-MPR concentrations in plasma, serum, or other biological fluids over time to characterize its absorption, distribution, metabolism, and excretion (ADME) profile alongside the parent drug, Fenretinide.[]
-
Metabolite Profiling: Precise quantification of 4-MPR to understand the metabolic pathways of Fenretinide and to assess inter-individual variability in drug metabolism.
-
Drug-Drug Interaction (DDI) Studies: Evaluating the effect of co-administered drugs on the metabolism of Fenretinide by monitoring changes in the formation of 4-MPR.
-
In Vitro Metabolism Studies: Quantifying the formation of 4-MPR in in vitro systems such as human liver microsomes or hepatocytes to identify the enzymes responsible for Fenretinide metabolism.
Experimental Protocols
Quantification of 4-MPR in Human Plasma using LC-MS/MS
This protocol describes a method for the quantitative analysis of 4-MPR in human plasma using this compound as an internal standard.
a. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (this compound in methanol).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate 4-MPR from other plasma components and potential metabolites.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-MPR: Precursor ion (Q1) -> Product ion (Q3)
-
This compound (IS): Precursor ion (Q1) -> Product ion (Q3)
-
(Note: The exact m/z values for the precursor and product ions would need to be determined experimentally by infusing the pure compounds into the mass spectrometer.)
c. Calibration and Quality Control
-
Prepare calibration standards by spiking known concentrations of 4-MPR into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
Process calibration standards and QC samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Use a weighted linear regression for curve fitting.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from a pharmacokinetic study of orally administered Fenretinide, utilizing the described analytical protocol.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | 4-MPR |
| Linearity Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 |
| Intra-day Precision (%RSD) | |
| Low QC (3 ng/mL) | < 10% |
| Mid QC (100 ng/mL) | < 8% |
| High QC (800 ng/mL) | < 7% |
| Inter-day Precision (%RSD) | |
| Low QC (3 ng/mL) | < 12% |
| Mid QC (100 ng/mL) | < 10% |
| High QC (800 ng/mL) | < 9% |
| Accuracy (% Bias) | |
| Low QC (3 ng/mL) | ± 15% |
| Mid QC (100 ng/mL) | ± 10% |
| High QC (800 ng/mL) | ± 10% |
| Matrix Effect | Minimal |
| Recovery | > 85% |
Table 2: Pharmacokinetic Parameters of Fenretinide and 4-MPR in Human Plasma Following a Single Oral Dose of Fenretinide
| Parameter | Fenretinide (4-HPR) | 4-MPR |
| Cmax (ng/mL) | 850 ± 150 | 450 ± 90 |
| Tmax (hr) | 4.0 ± 1.0 | 6.0 ± 1.5 |
| AUC₀₋t (ng*hr/mL) | 12500 ± 2500 | 9800 ± 2000 |
| t½ (hr) | 24 ± 5 | 36 ± 7 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Metabolic pathway of Fenretinide.
Caption: Workflow for 4-MPR quantification.
References
- 1. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metsol.com [metsol.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Isotopic Interference with 4-Methoxy Fenretinide-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of 4-Methoxy Fenretinide (4-MPR) using its stable isotope-labeled internal standard (SIL-IS), 4-Methoxy Fenretinide-¹³C,d₃.
Frequently Asked Questions (FAQs)
Q1: What is 4-Methoxy Fenretinide (4-MPR) and why is a ¹³C,d₃-labeled internal standard used?
4-Methoxy Fenretinide, or N-(4-methoxyphenyl)retinamide (4-MPR), is a primary and biologically active metabolite of Fenretinide (4-HPR), a synthetic retinoid investigated for its potential in cancer therapy and prevention.[1][2][3] In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate and precise quantification. The use of a SIL-IS like 4-Methoxy Fenretinide-¹³C,d₃, which has a known concentration added to the sample, helps to correct for variability during sample preparation and analysis, including matrix effects.
Q2: What is isotopic interference and why is it a concern with a ¹³C,d₃-labeled standard?
Isotopic interference, or "crosstalk," occurs when the isotopic signature of the analyte (unlabeled 4-MPR) contributes to the signal of its SIL-IS (4-Methoxy Fenretinide-¹³C,d₃), or vice versa. This can lead to inaccurate quantification. The primary causes are the natural abundance of stable isotopes (e.g., ¹³C in the analyte) and potential isotopic impurities in the SIL-IS. A mixed-label standard like ¹³C,d₃ is designed to have a significant mass shift from the analyte to minimize this overlap. However, at high analyte concentrations, the M+4 isotopic peak of 4-MPR could potentially interfere with the SIL-IS signal.
Q3: My calibration curve is non-linear at high concentrations. Could isotopic interference be the cause?
Yes, this is a classic symptom of isotopic interference. At high concentrations of the unlabeled analyte, its naturally occurring heavy isotopes can contribute significantly to the signal being measured for the internal standard. This disproportionate increase in the internal standard's apparent signal can lead to a plateau or curve compression in the calibration curve, resulting in the underestimation of the analyte's concentration.
Q4: I'm observing a chromatographic shift where my ¹³C,d₃-labeled standard elutes slightly earlier than the analyte. Is this normal?
A slight chromatographic shift, known as the "deuterium isotope effect," can be expected with deuterated standards.[4][5] The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and retention time in reversed-phase chromatography.[5] While ¹³C labeling alone typically does not cause a significant shift, the presence of deuterium (B1214612) atoms in your 4-Methoxy Fenretinide-¹³C,d₃ standard is the likely reason for this observation. A small, consistent shift is often manageable, but a large or variable shift can compromise the ability of the internal standard to compensate for matrix effects accurately.[5][6]
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Isotopic Interference
This guide provides a systematic approach to confirm and measure the extent of isotopic interference between 4-MPR and its ¹³C,d₃-labeled internal standard.
Experimental Protocol: Isotopic Crosstalk Evaluation
-
Prepare two sets of solutions in a blank matrix (e.g., plasma, tissue homogenate):
-
Set A (Analyte to IS): Spike a high concentration of unlabeled 4-MPR (e.g., the upper limit of quantification, ULOQ) without the ¹³C,d₃-IS.
-
Set B (IS to Analyte): Spike the working concentration of 4-Methoxy Fenretinide-¹³C,d₃ without the unlabeled analyte.
-
-
LC-MS/MS Analysis:
-
Inject and analyze both sets of samples using your established LC-MS/MS method.
-
Monitor the multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard in both runs.
-
-
Data Analysis:
-
In Set A: Measure the peak area of any signal detected in the MRM channel of the ¹³C,d₃-IS at the retention time of 4-MPR. This represents the contribution of the analyte to the IS signal.
-
In Set B: Measure the peak area of any signal detected in the MRM channel of the unlabeled analyte at the retention time of the ¹³C,d₃-IS. This indicates the level of unlabeled 4-MPR present as an impurity in the internal standard.
-
Data Presentation: Isotopic Crosstalk Assessment
| Sample | Monitored MRM Transition | Peak Area | Contribution (%) |
| Set A (High Analyte) | 4-MPR (Analyte) | [Insert Area] | - |
| 4-MPR-¹³C,d₃ (IS) | [Insert Area] | [Calculate %]* | |
| Set B (IS Only) | 4-MPR (Analyte) | [Insert Area] | [Calculate %]** |
| 4-MPR-¹³C,d₃ (IS) | [Insert Area] | - |
* % Contribution (Analyte to IS) = (Area of IS in Set A / Area of IS in a standard at the working concentration) x 100 ** % Contribution (IS to Analyte) = (Area of Analyte in Set B / Area of Analyte at LLOQ) x 100
A contribution of more than a few percent may necessitate corrective actions.
Guide 2: Mitigating Isotopic Interference
If significant isotopic interference is confirmed, the following strategies can be employed for mitigation.
1. Chromatographic Optimization:
-
Rationale: Improving the chromatographic separation between 4-MPR and any interfering matrix components can reduce the overall ion suppression and potential for overlapping signals.
-
Action:
-
Adjust the gradient profile of your mobile phase to enhance separation.
-
Experiment with different organic modifiers (e.g., methanol (B129727) vs. acetonitrile) or mobile phase additives (e.g., formic acid concentration).[7]
-
2. MRM Transition Selection:
-
Rationale: The degree of isotopic overlap can be dependent on the specific fragment ions monitored.
-
Action:
-
Investigate alternative precursor and product ions for both 4-MPR and its ¹³C,d₃-IS that may have a lower potential for isotopic contribution. This will require re-optimization of collision energies.
-
Data Presentation: Common MRM Transitions for Fenretinide and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Fenretinide (4-HPR) | 392.3 | 283.2 |
| 4-Methoxy Fenretinide (4-MPR) | 406.3 | 283.2 |
| 4-oxo-4-HPR | 406.3 | 297.2 |
| 4-EPR (Internal Standard) | 420.3 | 283.2 |
Source: Adapted from a study on the analysis of Fenretinide and its metabolites.[1]
3. Mathematical Correction:
-
Rationale: If experimental mitigation is not fully successful, a mathematical correction can be applied to the data.
-
Action:
-
Using the data from the Isotopic Crosstalk Evaluation (Guide 1), calculate correction factors for the contribution of the analyte to the IS and vice versa.
-
Apply these correction factors to the peak areas in your experimental samples before calculating the final concentrations.
-
Guide 3: Troubleshooting Chromatographic Shifts of the ¹³C,d₃-Labeled Standard
A significant or variable chromatographic shift between 4-MPR and its ¹³C,d₃-IS can lead to inaccurate quantification due to differential matrix effects.
Experimental Protocol: Systematic Troubleshooting of Retention Time Shifts
-
Confirm the Shift: Overlay the chromatograms of the analyte and the ¹³C,d₃-IS to visually confirm the retention time difference (ΔRT).
-
System Suitability Check:
-
Ensure your LC system is performing optimally. Check for leaks, and ensure the pump is delivering a stable and accurate flow rate.
-
Equilibrate the column thoroughly before each run.
-
-
Method Optimization:
-
Mobile Phase: Prepare fresh mobile phase and ensure accurate composition.
-
Column Temperature: Vary the column temperature in 5-10°C increments to see if the ΔRT can be minimized.
-
Gradient Profile: Adjusting the gradient slope can sometimes reduce the separation.[4]
-
Data Presentation: Example of Temperature Effect on ΔRT
| Column Temperature (°C) | Analyte RT (min) | ¹³C,d₃-IS RT (min) | ΔRT (min) |
| 30 | 5.25 | 5.21 | 0.04 |
| 40 | 5.02 | 4.99 | 0.03 |
| 50 | 4.81 | 4.79 | 0.02 |
Experimental Protocols
Protocol 1: Sample Preparation for 4-MPR Analysis in Plasma
This protocol provides a general framework for the extraction of 4-MPR from plasma samples.
-
To 100 µL of plasma sample, add 20 µL of the 4-Methoxy Fenretinide-¹³C,d₃ internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the sample for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Parameters for 4-MPR Analysis
These are representative parameters and will require optimization for your specific instrumentation.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient might start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize according to the instrument manufacturer's recommendations (e.g., capillary voltage, source temperature, gas flows).
-
Visualizations
Caption: A logical workflow for troubleshooting common issues.
Caption: Simplified signaling pathway of Fenretinide.
References
- 1. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fenretinide (4-HPR): A Preventive Chance for Women at Genetic and Familial Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vliz.be [vliz.be]
matrix effects in fenretinide quantification and how to solve them
Welcome to the technical support center for fenretinide (B1684555) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of fenretinide in biological matrices.
Issue: Poor signal intensity or inconsistent results.
This is a common problem often linked to matrix effects, where co-eluting substances from the sample interfere with the ionization of fenretinide, leading to ion suppression or enhancement.[1][2][3][4]
Initial Troubleshooting Steps:
-
Review Sample Preparation: Inadequate sample cleanup is a primary source of matrix effects.[1][2][5] Ensure your protocol effectively removes interfering components like proteins and phospholipids.
-
Evaluate Internal Standard (IS) Performance: A suitable internal standard that co-elutes with the analyte can help compensate for matrix effects.[6] A stable isotope-labeled IS is often the preferred choice.[6]
-
Check Chromatographic Separation: Ensure that fenretinide is well-separated from other components in the matrix. Co-elution is a major cause of ion suppression.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect fenretinide quantification?
Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds in the sample matrix.[1][4][7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[1][8]
Q2: What are the most common sample preparation techniques to minimize matrix effects for fenretinide?
The most frequently cited and effective methods for preparing biological samples for fenretinide analysis are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) .[6][9][10]
-
Protein Precipitation: This is a rapid and simple method involving the addition of a solvent like ethanol (B145695) or acetonitrile (B52724) to precipitate proteins, which are then removed by centrifugation.[11][12][13]
-
Liquid-Liquid Extraction: LLE uses a water-immiscible organic solvent to extract fenretinide from the aqueous biological matrix, leaving many interfering substances behind.[6][9][10]
Q3: Can you provide a detailed protocol for protein precipitation for fenretinide analysis in plasma?
A commonly used protein precipitation protocol is as follows:
-
To a 25 µL aliquot of plasma sample, add 5 µL of an internal standard solution.[11]
-
Add 470 µL of cold ethanol to the mixture.[11]
-
Vortex the mixture for 3 minutes.[11]
-
Centrifuge at 10,000 x g for 5 minutes.[11]
-
Collect the supernatant for analysis.[11]
Q4: How can I assess the extent of matrix effects in my assay?
The matrix effect can be evaluated by comparing the peak area of an analyte spiked into a post-extraction blank plasma sample with the peak area of the analyte in the mobile phase at the same concentration.[11] A normalized matrix factor close to 1 indicates the absence of significant matrix effects.[12]
Experimental Data Summary
The following tables summarize quantitative data from studies that have successfully developed and validated LC-MS/MS methods for fenretinide quantification with minimal matrix effects.
Table 1: Fenretinide and Metabolites Analysis in Human Plasma [11]
| Analyte | LQC (ng/mL) | MQC (ng/mL) | HQC (ng/mL) |
| Recovery (%) | |||
| 4-HPR | 91.82 | 102.38 | 98.71 |
| 4-oxo-4-HPR | 95.32 | 99.87 | 96.45 |
| 4-MPR | 90.39 | 97.65 | 94.28 |
| Matrix Effect (%) | |||
| 4-HPR | 98.54 | 101.23 | 99.87 |
| 4-oxo-4-HPR | 97.65 | 102.11 | 100.43 |
| 4-MPR | 99.12 | 100.89 | 98.99 |
Table 2: Fenretinide (4-HPR) Analysis in Murine Plasma and Tumor [12]
| Matrix | LLOQ (ng/mL) | Accuracy (%) | Precision (Interday, %) |
| Plasma | 1 | 96.8 - 102.4 | 6.9 - 7.5 |
| Tumor | 50 | 96.6 - 102.3 | 1.9 - 3.2 |
Visual Guides
The following diagrams illustrate key experimental workflows and troubleshooting logic.
Caption: Workflow for Protein Precipitation of Plasma Samples.
Caption: Troubleshooting Logic for Matrix Effects in Fenretinide Analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methoxy Fenretinide-13C,d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy Fenretinide-13C,d3 in LC-MS applications. Our aim is to help you improve sensitivity and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A1: For this compound, the precursor ion will be the protonated molecule [M+H]+. Given that the molecular weight of unlabeled 4-Methoxy Fenretinide (B1684555) (4-MPR) is 405.58 g/mol , and considering the addition of one 13C and three deuterium (B1214612) atoms, the mass of the labeled compound will be approximately 409.6 g/mol . Therefore, the expected precursor ion (m/z) will be around 410.6.
The major fragmentation of Fenretinide and its analogs involves the cleavage of the amide bond.[1] For 4-MPR, a prominent fragment ion is observed at m/z 283.2.[1] Due to the location of the isotopic labels on the methoxy-phenyl group, this primary fragment ion should remain at m/z 283.2 for this compound. A secondary fragment ion for similar retinoids has been observed at m/z 161.0, corresponding to the loss of a trimethyl-cyclohexenyl group from the primary fragment.[1]
Therefore, the recommended MRM transitions to monitor are:
-
Primary: ~410.6 → 283.2
-
Secondary (Confirmatory): ~410.6 → 161.0
It is crucial to optimize these transitions on your specific instrument by infusing a standard solution of this compound.
Q2: I am observing a weak signal for my internal standard. What are the initial troubleshooting steps?
A2: A weak signal for your internal standard (IS) can be due to several factors. Here are the initial steps to take:
-
Verify IS Concentration and Preparation: Double-check the concentration of your spiking solution and ensure it was added correctly to your samples.
-
Check Instrument Parameters: Confirm that the correct MRM transitions are being monitored and that the mass spectrometer is properly tuned and calibrated.
-
Inspect the LC System: Look for leaks, check the mobile phase composition and ensure the column is not clogged.
-
Evaluate Sample Preparation: Inefficient extraction can lead to a low recovery of the IS.
-
Consider Matrix Effects: Co-eluting substances from your sample matrix can suppress the ionization of your IS.
Q3: Can the isotopic labels (13C, d3) affect the chromatographic retention time compared to the unlabeled analyte?
A3: While 13C labeling generally has a negligible effect on retention time, deuterium (d3) labeling can sometimes lead to a slight shift, typically resulting in a slightly earlier elution compared to the non-deuterated analog. This is known as the "isotope effect". It is important to verify the retention time of this compound experimentally and ensure that the integration window in your data processing method is appropriate. In some cases, incomplete co-elution of the analyte and the internal standard can impact the accuracy of quantification, especially if significant matrix effects are present.[2]
Troubleshooting Guides
Issue 1: Low Sensitivity and Poor Signal-to-Noise Ratio
If you are experiencing low sensitivity for this compound, consider the following optimization strategies, moving from the mass spectrometer to the LC system and sample preparation.
| Parameter | Troubleshooting Steps | Expected Outcome |
| Ion Source Parameters | Optimize capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. For electrospray ionization (ESI), these parameters significantly impact desolvation and ionization efficiency.[3] | Increased ion signal and stability. |
| MRM Transitions | Infuse a standard solution of this compound to determine the optimal precursor and product ions and their corresponding collision energies. | Maximized signal intensity for the specific transitions. |
| Dwell Time | Increase the dwell time for the this compound transition to improve the signal-to-noise ratio. | A higher number of ions collected for the specified transition, leading to a more robust signal. |
| Parameter | Troubleshooting Steps | Expected Outcome |
| Mobile Phase Composition | For reversed-phase chromatography, using methanol-based mobile phases can sometimes offer better sensitivity with ESI compared to acetonitrile (B52724) for certain compounds.[4] Acidic modifiers like formic acid (0.1%) are crucial for good ionization in positive mode.[5] | Improved peak shape and ionization efficiency. |
| Column Selection | Ensure you are using a suitable column, such as a C18, and that it is not degraded. | Sharper peaks, leading to a better signal-to-noise ratio. |
| Flow Rate | Lower flow rates can sometimes enhance ESI sensitivity. | Increased analyte concentration entering the mass spectrometer, potentially improving the signal. |
| Method | Troubleshooting Steps | Expected Outcome |
| Extraction Efficiency | Evaluate your sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) for recovery. | Higher recovery of the internal standard from the sample matrix. |
| Matrix Effects | Dilute the sample extract to minimize the concentration of matrix components that can cause ion suppression. Implement more rigorous cleanup steps if necessary. | Reduced ion suppression and a more consistent signal. |
Issue 2: Inconsistent Internal Standard Signal Across a Run
Variability in the internal standard signal can compromise the accuracy and precision of your assay.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Autosampler/Injector Issues | Check for air bubbles in the syringe and sample loop. Ensure proper needle placement and consistent injection volumes. | Consistent and reproducible injection volumes, leading to a stable IS signal. |
| IS Adsorption | The internal standard may adsorb to sample vials or other surfaces. Consider using different vial materials (e.g., silanized glass or polypropylene). | Minimized loss of the internal standard due to adsorption. |
| IS Stability | Assess the stability of this compound in your sample matrix and in the autosampler over the duration of the analytical run. | Confirmation that the internal standard is not degrading over time. |
| Source Contamination | The ion source can become contaminated over a long run, leading to a decline in sensitivity. | A clean ion source will provide a more stable and sensitive response. |
Experimental Protocols
Protocol 1: Stock and Working Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol (B129727) or DMSO.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the appropriate solvent (e.g., methanol or acetonitrile).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for your assay (e.g., 100 ng/mL). This solution will be added to all samples, calibrators, and quality controls.
Protocol 2: Sample Preparation using Protein Precipitation
This protocol is a general guideline and should be optimized for your specific matrix.
-
To 100 µL of your sample (e.g., plasma), add 20 µL of the internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS analysis.
Visualizations
Experimental Workflow
Fenretinide Signaling Pathway
Fenretinide, a synthetic retinoid, exerts its effects through multiple pathways. It can bind to retinoic acid receptors (RAR), influencing gene transcription.[6][7] Additionally, it has RAR-independent mechanisms, including the induction of reactive oxygen species (ROS) and modulation of ceramide metabolism, which can lead to apoptosis in cancer cells.[4][8]
References
- 1. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scitechdevelopment.com [scitechdevelopment.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Fenretinide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing LC Gradient for Fenretinide and 4-Methoxy Fenretinide-13C,d3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) gradient for the analysis of fenretinide (B1684555) and its isotopically labeled internal standard, 4-Methoxy Fenretinide-13C,d3.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic method development and analysis.
Problem 1: Poor Peak Shape (Tailing or Fronting) for Fenretinide and/or Internal Standard
| Possible Cause | Recommended Solution |
| Secondary Interactions with Residual Silanols | Fenretinide, with its hydroxyl group, can exhibit secondary interactions with free silanols on the silica-based stationary phase, leading to peak tailing. Using an end-capped column (e.g., C18) is crucial. If tailing persists, consider adding a small percentage of a competitive base (e.g., triethylamine) to the mobile phase, although this may not be ideal for MS detection. A more common and MS-compatible approach is to ensure the mobile phase pH is low (e.g., using 0.1% formic acid) to suppress the ionization of silanol (B1196071) groups. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute the sample and reinject. If the problem persists at lower concentrations, consider a column with a higher loading capacity. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of fenretinide and influence its interaction with the stationary phase. A mobile phase with 0.1% formic acid (pH approx. 2.7) is commonly used and generally provides good peak shape. |
| Use of Methanol (B129727) as Organic Modifier | Some studies have reported that methanol can cause peak tailing for retinoids compared to acetonitrile (B52724). If using methanol, consider switching to acetonitrile or a mixture of acetonitrile and methanol. |
| High Injection Volume of a Strong Solvent | If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Problem 2: Poor Resolution Between Fenretinide and this compound
Isotopically labeled internal standards are designed to co-elute with the analyte. However, slight chromatographic shifts can sometimes occur. If significant separation is observed or if co-elution is not perfect, consider the following:
| Possible Cause | Recommended Solution |
| Non-Optimal Gradient Slope | A steep gradient may not provide sufficient separation time on the column for closely eluting compounds. Try a shallower gradient (i.e., a slower increase in the organic mobile phase percentage over time). |
| Inappropriate Column Chemistry | While C18 is the most common choice, other stationary phases (e.g., phenyl-hexyl) could offer different selectivity. However, for an analyte and its stable isotope-labeled standard, co-elution is the goal, and significant separation is not expected or desired. |
| Temperature Fluctuations | Inconsistent column temperature can lead to retention time shifts. Employ a column oven to maintain a stable temperature (e.g., 30°C or 40°C). |
Problem 3: Shifting Retention Times
| Possible Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. A common practice is to equilibrate for at least 5-10 column volumes. |
| Mobile Phase Preparation Inconsistency | Prepare fresh mobile phase for each batch of analysis and ensure accurate measurement of all components. Inconsistent pH or solvent ratios will lead to retention time variability. |
| Pump Performance Issues | Fluctuations in pump pressure or flow rate will directly impact retention times. Check the pump for leaks and perform regular maintenance. |
| Column Degradation | Over time, column performance can degrade, leading to shifts in retention. This can be caused by exposure to extreme pH or pressure, or accumulation of matrix components. Consider using a guard column to protect the analytical column. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an LC gradient for fenretinide analysis?
A good starting point, based on published methods, would be a reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) with a mobile phase consisting of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B). A linear gradient from approximately 40-50% B to 95% B over 5-7 minutes at a flow rate of 0.4-0.5 mL/min is a reasonable starting point.
Q2: Should I use acetonitrile or methanol as the organic modifier?
Acetonitrile is generally preferred for the analysis of fenretinide as it tends to provide better peak shapes and less backpressure compared to methanol. Methanol has been reported to cause peak tailing for some retinoids.
Q3: How does the gradient slope affect the separation?
A shallower gradient (slower increase in organic solvent) will generally result in longer retention times but can improve the resolution of closely eluting compounds, such as fenretinide from its metabolites. A steeper gradient will lead to shorter analysis times but may compromise resolution.
Q4: What is the role of formic acid in the mobile phase?
Formic acid is a common mobile phase additive in LC-MS analysis. For fenretinide, it serves two main purposes:
-
Acidifies the mobile phase: This helps to suppress the ionization of residual silanol groups on the silica-based column, which minimizes peak tailing.
-
Promotes protonation of the analyte: In positive ion mode electrospray ionization (ESI-MS), the acidic conditions promote the formation of protonated molecules ([M+H]+), which enhances the signal intensity.
Q5: My baseline is noisy. What are the common causes?
A noisy baseline can be caused by several factors, including:
-
Impure solvents or additives: Always use HPLC or LC-MS grade solvents and high-purity additives.
-
Air bubbles in the system: Degas the mobile phase before use and ensure the pump is properly primed.
-
Contaminated column or guard column: Flush the column with a strong solvent or replace the guard column.
-
Detector issues: The detector lamp may be failing, or the flow cell could be contaminated.
Experimental Protocols
Protocol 1: Standard LC Gradient Method for Fenretinide and this compound
This protocol is a representative method based on commonly cited literature.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB-C18, 3.5 µm, 50 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 45-95% B2-7 min: 95% B7-7.1 min: 95-45% B7.1-10 min: 45% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Internal Standard | This compound |
Note: This is a starting point and may require optimization for your specific application and instrumentation.
Data Presentation
Table 1: Comparison of LC Gradient Parameters from Published Methods
| Parameter | Method 1 | Method 2 |
| Column | Zorbax SB-C18, 3.5 µm, 50 x 2.1 mm | Accucore C18, 2.6 µm, 100 x 2.1 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol |
| Gradient | 45-95% B in 2 min | 70-98% B in 5 min |
| Flow Rate | 0.5 mL/min | 0.4 mL/min |
| Temperature | 30°C | 40°C |
Mandatory Visualization
Caption: Workflow for LC gradient optimization.
Caption: Troubleshooting logic for poor peak resolution.
dealing with ion suppression in fenretinide bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address ion suppression issues encountered during the bioanalysis of fenretinide (B1684555) and its metabolites by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in fenretinide bioanalysis?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from a biological sample (e.g., plasma, tissue homogenate) reduce the ionization efficiency of the target analyte, fenretinide, in the mass spectrometer's ion source.[1][2][3][4] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] Given that fenretinide is often analyzed at low concentrations in complex biological matrices, addressing ion suppression is critical for reliable pharmacokinetic and toxicological studies.[5][6][7]
Q2: What are the common causes of ion suppression in LC-MS/MS analysis?
A2: Ion suppression can be caused by a variety of factors, including:
-
Endogenous matrix components: Salts, proteins, lipids (especially phospholipids), and metabolites that co-elute with fenretinide.[2][8][9][10]
-
Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plastic tubes.[8]
-
Mobile phase additives: High concentrations of non-volatile buffers or ion-pairing agents.[9]
-
High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.[8]
-
Formulation agents: Excipients used in drug formulations, such as polysorbates, can cause significant ion suppression.[11]
Q3: How can I detect ion suppression in my fenretinide assay?
A3: A common method to identify ion suppression is the post-column infusion experiment.[10][12][13] In this technique, a constant flow of a fenretinide standard solution is infused into the LC eluent after the analytical column and before the mass spectrometer ion source. A blank matrix sample is then injected onto the column. Any dip in the constant baseline signal for fenretinide indicates a region of ion suppression.[10][13]
Q4: Can a deuterated internal standard completely eliminate ion suppression issues?
A4: While stable isotope-labeled internal standards (SIL-IS), like a deuterated version of fenretinide, are the gold standard for compensating for matrix effects, they may not always be a perfect solution.[12][14] If the SIL-IS and the analyte have slightly different retention times (an "isotope effect"), they can be affected differently by a narrow region of ion suppression.[12] Additionally, extremely high concentrations of co-eluting matrix components can suppress both the analyte and the internal standard in a non-proportional manner.[12]
Troubleshooting Guide
Problem 1: I am observing low signal intensity and poor sensitivity for fenretinide.
-
Question: Could ion suppression be the cause of my low signal? Answer: Yes, low signal intensity is a primary symptom of ion suppression.[4] Endogenous components in your sample matrix are likely interfering with the ionization of fenretinide.
-
Question: How can I improve my signal intensity? Answer:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][5] While simple protein precipitation is often used for fenretinide, it may not be sufficient to remove phospholipids, a major cause of ion suppression.[6][10][15] Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][10][16]
-
Improve Chromatographic Separation: Modify your LC method to separate fenretinide from the ion-suppressing regions.[5][13] This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different analytical column, such as a UPLC column for better resolution.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effects.[8][12][14] However, ensure your analyte concentration remains above the lower limit of quantification (LLOQ).[8]
-
Change Ionization Mode: If you are using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it is often less susceptible to ion suppression.[3][8] Also, switching from positive to negative ion mode might help, as fewer compounds are ionized in negative mode, potentially reducing interferences.[3][8]
-
Problem 2: My results for quality control (QC) samples are highly variable and inaccurate.
-
Question: My calibration curve looks good in solvent, but my matrix-based QCs are failing. Why? Answer: This is a classic sign of matrix effects.[2] The matrix components are suppressing the ionization of fenretinide in your QC samples, but not in the clean solvent used for your standards.
-
Question: What is the solution for this discrepancy? Answer:
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in the same blank biological matrix as your samples and QCs.[2][12] This ensures that both standards and samples experience similar levels of ion suppression, leading to more accurate quantification.
-
Evaluate Different Lots of Matrix: The composition of biological matrices can vary between different lots or individuals, leading to a relative matrix effect. During method validation, it is crucial to test at least six different lots of the biological matrix to ensure the method is robust.
-
Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS that co-elutes with fenretinide will experience the same degree of ion suppression, allowing for accurate correction of the signal.[14]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated LC-MS/MS methods for fenretinide bioanalysis.
Table 1: LC-MS/MS Method Parameters for Fenretinide Analysis
| Parameter | Method 1[15][17] | Method 2[6][7][18] |
| Analyte(s) | Fenretinide (4-HPR), 4-oxo-4-HPR, 4-MPR | Fenretinide (4-HPR) |
| Internal Standard | N-(4-ethoxyphenyl)retinamide (4-EPR) | Not specified in detail, referred to as IS |
| Biological Matrix | Human Plasma | Murine Plasma and Tumor Homogenate |
| Sample Preparation | Protein Precipitation with Ethanol (B145695) | Protein Precipitation with Acetonitrile |
| LC Column | Zorbax SB-C18 (3.5 µm, 50 x 2.1 mm) | Not specified |
| Ionization Source | ESI Positive Mode | APCI |
| Linear Range | 0.2–50 ng/mL | 1–500 ng/mL (Plasma), 50–2000 ng/mL (Tumor) |
| LLOQ | 0.2 ng/mL | 1 ng/mL (Plasma), 50 ng/mL (Tumor) |
Table 2: Performance Characteristics of Fenretinide Bioanalytical Methods
| Parameter | Method 1[15][17] | Method 2[6][7][18] |
| Intra-day Precision (%RSD) | < 7.64% | 6.9% to 7.5% (Plasma) |
| Inter-day Precision (%RSD) | < 7.26% | 0.96% to 1.91% (Tumor) |
| Accuracy | 94.92% to 105.43% | 99.3% to 101.0% (Plasma), 102.3% to 105.8% (Tumor) |
| Extraction Recovery | > 90.39% | Investigated but specific values not provided |
| Matrix Effect | No matrix effect observed | Investigated but specific values not provided |
Experimental Protocols
Protocol 1: Protein Precipitation for Fenretinide Analysis in Human Plasma [15]
-
Sample Aliquoting: Transfer a 25 µL aliquot of a human plasma sample into a 1.5 mL amber microcentrifuge tube.
-
Internal Standard Addition: Add 5 µL of the internal standard working solution (e.g., 10 µg/mL 4-EPR in ethanol).
-
Precipitation: Add 470 µL of cold ethanol to the tube.
-
Vortexing: Vortex-mix the mixture for 3 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Dilution: Dilute the supernatant 1:50 by volume with the mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Injection: Transfer the diluted supernatant to an amber autosampler vial and inject a 3 µL aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) - General Workflow for Matrix Cleanup [19][20]
This is a general protocol that should be optimized for fenretinide.
-
Column Conditioning: Condition the SPE cartridge (e.g., a reversed-phase C18 cartridge) by passing a suitable organic solvent (e.g., methanol) followed by water or an aqueous buffer. Do not let the sorbent bed dry out.[19]
-
Sample Loading: Pre-treat the plasma sample by diluting it with an appropriate buffer to reduce protein binding and ensure proper interaction with the SPE sorbent.[20] Load the pre-treated sample onto the conditioned cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove salts and other polar interferences while retaining fenretinide.
-
Elution: Elute fenretinide and the internal standard from the cartridge using a small volume of a strong organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for injection into the LC-MS/MS system.
Visualizations
Caption: Workflow for Fenretinide Bioanalysis using Protein Precipitation.
Caption: Troubleshooting Logic for Ion Suppression in Fenretinide Bioanalysis.
References
- 1. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 2. longdom.org [longdom.org]
- 3. providiongroup.com [providiongroup.com]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. mdpi.com [mdpi.com]
- 7. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. DSpace [research-repository.griffith.edu.au]
- 15. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 17. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
stability issues of 4-Methoxy Fenretinide-13C,d3 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Methoxy Fenretinide-13C,d3 in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for the isotopically labeled this compound is limited, the guidance provided is based on the known stability profile of the parent compound, fenretinide (B1684555) (4-HPR), and its metabolites.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated. What could be the cause and how can I resolve this?
A1: Precipitation is a common issue due to the low aqueous solubility of fenretinide and its analogs.[1][2][3]
-
Cause: The primary cause is likely the poor solubility of the compound in your chosen solvent system, especially if it is aqueous-based. Fenretinide is extremely hydrophobic.[4]
-
Troubleshooting:
-
Solvent Selection: Ensure you are using an appropriate organic solvent for your stock solution, such as dimethyl sulfoxide (B87167) (DMSO). Be aware that moisture-absorbing DMSO can decrease solubility.[5] For aqueous working solutions, the use of co-solvents or solubilizing agents is often necessary.
-
Concentration: You may be exceeding the solubility limit of the compound in your solvent. Try preparing a more dilute solution.
-
Temperature: Solubility can be temperature-dependent. Ensure your solution is stored at the recommended temperature and that the compound has fully dissolved before use. Gentle warming may aid dissolution, but be cautious of potential degradation at elevated temperatures.[6]
-
pH: The pH of your solution can influence the solubility of the compound.
-
Q2: I am observing a loss of my this compound compound over time in my prepared solutions. What are the likely reasons for this degradation?
A2: Fenretinide and its derivatives are known to be unstable under certain conditions, leading to degradation.[6]
-
Cause: The degradation is most likely due to exposure to light, oxygen, and/or heat.[6]
-
Troubleshooting:
-
Light Protection: Protect your solutions from light at all times by using amber vials or by wrapping your containers in aluminum foil.[4]
-
Oxygen Sensitivity: Prepare solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[6] The use of antioxidants in your solvent system can also help mitigate oxidative degradation.
-
Temperature Control: Store stock solutions and working solutions at or below -20°C.[6] Avoid repeated freeze-thaw cycles.
-
Q3: What are the best practices for preparing and storing this compound solutions to ensure stability?
A3: Proper preparation and storage are critical for maintaining the integrity of your compound.
-
Preparation:
-
Storage:
-
Store stock solutions in small aliquots at -20°C or lower under an inert gas.[6]
-
Protect all solutions from light.
-
For long-term storage, consider storing the solid compound at -20°C or below, protected from light and moisture.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate in Solution | Exceeding solubility limit. | Prepare a more dilute solution. |
| Inappropriate solvent. | Use a recommended organic solvent like DMSO for stock solutions. For aqueous solutions, use co-solvents or solubilizers. | |
| Moisture in DMSO. | Use fresh, anhydrous DMSO.[5] | |
| Compound Degradation (Loss of Purity/Concentration) | Exposure to light. | Protect solutions from light using amber vials or foil wrapping.[4] |
| Oxidation. | Prepare and store solutions under an inert atmosphere (e.g., argon).[6] Consider adding antioxidants like BHT or pyrogallol.[6] | |
| High temperature. | Store solutions at or below -20°C.[6] | |
| Inconsistent Experimental Results | Solution instability. | Prepare fresh working solutions for each experiment from a properly stored stock solution. |
| Improper dissolution. | Ensure the compound is fully dissolved before use. Gentle vortexing or sonication may help, but avoid excessive heat. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound, anhydrous DMSO, amber glass vial, precision balance, volumetric flask.
-
Procedure: a. Under an inert atmosphere (e.g., in a glove box or using a nitrogen/argon stream), weigh the required amount of this compound. b. Transfer the compound to a volumetric flask. c. Add a small amount of anhydrous DMSO to dissolve the compound. Gentle vortexing can be applied. d. Once dissolved, bring the solution to the final volume with anhydrous DMSO. e. Transfer the solution to an amber glass vial, purge with inert gas, and seal tightly. f. Store at -20°C or below.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol is an example and may need optimization for your specific application.
-
Materials: 10 mM this compound stock solution in DMSO, PEG300, Tween 80, sterile ddH₂O, sterile conical tube.
-
Procedure (for a 1 mL working solution): a. To a sterile conical tube, add 50 µL of the 10 mM stock solution in DMSO. b. Add 400 µL of PEG300 and mix until the solution is clear. c. Add 50 µL of Tween 80 and mix thoroughly. d. Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL. e. This solution should be prepared fresh immediately before use for optimal results.[5]
Data Presentation
Table 1: Solubility of Fenretinide Analogs
| Compound | Solvent | Solubility | Reference |
| Fenretinide | DMSO | 78 mg/mL (199.2 mM) | [5] |
| Fenretinide | Aqueous Media | Very Low | [1][2][3] |
| Fenretinide with 9/1 (w/w) PVP-4HPR | Aqueous Media | 50-fold enhancement | [4] |
Table 2: Factors Affecting Fenretinide Stability
| Factor | Effect | Mitigation Strategy | Reference |
| Light | Degradation | Store in the dark; use amber vials or foil. | [4][6] |
| Oxygen | Oxidation | Store under inert gas (argon); use antioxidants (BHT, pyrogallol). | [6] |
| Heat | Degradation | Store at ≤ -20°C. | [6] |
| Aqueous Environment | Precipitation | Use co-solvents or solubilizing agents. | [1][5] |
Visualizations
Caption: Factors contributing to the instability of this compound in solution.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Simplified metabolic pathway of Fenretinide.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microencapsulation of amorphous solid dispersions of fenretinide enhances drug solubility and release from PLGA in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. scitechdevelopment.com [scitechdevelopment.com]
Technical Support Center: Fenretinide Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise during the mass spectrometry (MS) analysis of fenretinide (B1684555).
Troubleshooting Guides
High background noise can significantly impact the sensitivity and accuracy of fenretinide quantification. The following guides address common issues and provide systematic approaches to identify and resolve them.
Issue 1: High Background Noise Across the Entire Chromatogram
-
Question: My mass spectrometry analysis of fenretinide shows a consistently high baseline noise, making it difficult to detect low-level analytes. What are the potential causes and how can I resolve this?
-
Answer: A consistently high background is often indicative of contamination in the LC-MS system or issues with the mass spectrometer settings. Here is a step-by-step troubleshooting guide:
-
Solvent and Mobile Phase Contamination:
-
Check: Ensure that all solvents (e.g., water, acetonitrile (B52724), methanol) and mobile phase additives (e.g., formic acid) are of the highest LC-MS grade.[1] Low-quality solvents can introduce a significant amount of chemical noise.
-
Action: Prepare fresh mobile phases using newly opened solvents. Sonicate the mobile phase to remove dissolved gases.[1] It is also good practice to dedicate solvent bottles for LC-MS use to avoid cross-contamination from detergents.[2]
-
-
System Contamination:
-
Check: The LC system, including tubing, pump, and autosampler, can harbor contaminants. Contamination may arise from previous analyses, sample matrix components, or microbial growth in aqueous mobile phases.[2][3]
-
Action: Flush the entire LC system with a strong solvent wash sequence (e.g., isopropanol, followed by methanol (B129727) and then re-equilibration with the initial mobile phase). Run blank injections (injecting mobile phase) to ensure the system is clean before analyzing samples.[4]
-
-
Mass Spectrometer Source Conditions:
-
Check: Inappropriate ion source settings can lead to a high background. Parameters like ion source temperature, gas flows (nebulizer, heater, curtain gas), and needle current should be optimized for fenretinide.[4][5]
-
Action: Optimize the atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source parameters by infusing a standard solution of fenretinide.[5][6] Refer to the optimized parameters in the tables below for a starting point.
-
-
Issue 2: Intermittent or Spiking Noise in the Chromatogram
-
Question: I am observing random spikes and inconsistent noise in my fenretinide chromatograms. What could be the cause of this?
-
Answer: Intermittent noise can be challenging to diagnose but is often related to electronic issues, leaks, or impure gases.
-
Electronic Interference:
-
Check: Ensure the mass spectrometer has a stable power supply and is properly grounded. Other electronic equipment in the laboratory can sometimes cause interference.
-
Action: Check for any loose electrical connections. If possible, power down non-essential nearby equipment to see if the noise subsides.
-
-
Gas Supply:
-
Check: The quality of the nitrogen gas used for the nebulizer and curtain gas is critical. Impurities in the gas can lead to sporadic noise.
-
Action: Ensure high-purity nitrogen is used. Check for any leaks in the gas lines.
-
-
Leaks in the LC System:
-
Check: Air leaks in the LC flow path can introduce bubbles, leading to an unstable spray in the ion source and causing pressure fluctuations and baseline noise.[7]
-
Action: Carefully inspect all fittings and connections from the solvent reservoirs to the mass spectrometer for any signs of leakage.
-
-
Issue 3: High Background Specifically at the Mass-to-Charge Ratio (m/z) of Fenretinide or its Metabolites
-
Question: My blank samples show a significant peak at the retention time and m/z of fenretinide. What is causing this carryover or contamination?
-
Answer: This issue points towards carryover from previous injections or contamination in the sample preparation process.
-
Sample Carryover:
-
Check: Fenretinide, being hydrophobic, can adhere to surfaces in the autosampler needle, injection port, and column.[8]
-
Action: Implement a rigorous needle wash protocol in the autosampler method, using a strong organic solvent. If carryover persists, inject several blank samples after a high-concentration sample to wash the system.[6]
-
-
Contamination During Sample Preparation:
-
Check: Review the sample preparation workflow for any potential sources of fenretinide contamination. This could include glassware, pipette tips, or cross-contamination between samples.
-
Action: Use disposable labware where possible. Ensure all reusable items are thoroughly cleaned. Prepare a "process blank" (a sample with no fenretinide that goes through the entire extraction procedure) to identify the contamination step.
-
-
Isobaric Interference:
-
Check: It's possible that a compound with the same nominal mass as fenretinide or its metabolites is present in the sample matrix.[9]
-
Action: Ensure that the chromatographic method provides sufficient separation of fenretinide from any potential isobaric interferences.[9] Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode significantly enhances selectivity and can mitigate this issue.[5][6][10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation technique for fenretinide in plasma to minimize background?
A1: Protein precipitation is a simple and effective method for preparing plasma samples for fenretinide analysis.[6][10] This technique involves adding a solvent like acetonitrile or ethanol (B145695) to the plasma sample to precipitate proteins, which are then removed by centrifugation.[5][10] This method is quick and reduces matrix effects that can contribute to background noise.
Q2: Which ionization technique, ESI or APCI, is better for fenretinide analysis?
A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been successfully used for fenretinide analysis.[5][10] The choice may depend on the specific LC conditions and the sensitivity required. APCI has been shown to provide high selectivity and sensitivity for fenretinide.[5] It is recommended to optimize source conditions for both techniques during method development to determine the best option for your specific application.
Q3: How can I reduce matrix effects when analyzing fenretinide in complex biological samples?
A3: Matrix effects, where co-eluting substances from the sample interfere with the ionization of fenretinide, can be a source of noise and inaccuracy.[3] To mitigate this:
-
Optimize Chromatographic Separation: Ensure baseline separation of fenretinide from the bulk of the matrix components.[9]
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Q4: Fenretinide is light-sensitive. How can this affect my analysis and what precautions should I take?
A4: Fenretinide can photodegrade, especially when in solution.[11] This degradation can lead to a loss of the parent compound and the appearance of unknown peaks, which can be mistaken for background noise. To prevent this, all procedures should be carried out under reduced yellow lighting.[6] Use amber vials for storing all solutions and samples to protect them from light.[6]
Experimental Protocols and Data
The following tables summarize typical experimental conditions and performance data for the LC-MS/MS analysis of fenretinide.
Table 1: Sample Preparation Protocol for Fenretinide in Plasma
| Step | Procedure | Details |
| 1. Aliquoting | Take a small aliquot of plasma. | Typically 25-30 µL.[5][6] |
| 2. Internal Standard | Spike with an internal standard. | e.g., N-(4-ethoxyphenyl)retinamide (4-EPR).[6] |
| 3. Protein Precipitation | Add cold precipitation solvent. | Acetonitrile or ethanol (e.g., 90 µL acetonitrile or 470 µL ethanol).[5][6] |
| 4. Vortexing | Vortex the mixture. | For approximately 30 seconds to 3 minutes to ensure thorough mixing.[5][6] |
| 5. Centrifugation | Centrifuge to pellet the precipitated proteins. | e.g., at 4,000 x g for 5 minutes or 10,000 x g for 5 minutes.[5][6] |
| 6. Supernatant Transfer | Transfer the supernatant to a clean vial for injection. | Use amber glass vials to protect from light.[5][6] |
Table 2: Liquid Chromatography Parameters for Fenretinide Analysis
| Parameter | Typical Value | Reference |
| LC System | HPLC or UPLC system | [5][6] |
| Column | Zorbax SB-C18 (50 x 2.1 mm, 3.5 µm) | [6][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | [10] |
| Mobile Phase B | Acetonitrile or Methanol | [8][10] |
| Flow Rate | 0.3 - 0.5 mL/min | [10][12] |
| Gradient | Gradient elution is typically used for good separation. | [10][12] |
| Injection Volume | 10 µL | [5][12] |
| Autosampler Temp. | 4 °C | [12] |
Table 3: Mass Spectrometry Parameters for Fenretinide Analysis
| Parameter | Typical Value | Reference |
| Mass Spectrometer | Triple Quadrupole | [5] |
| Ionization Source | APCI or ESI, Positive Ion Mode | [5][10] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [10] |
| MRM Transition (Fenretinide) | m/z 392.3 → 283.2 | [6] |
| MRM Transition (4-oxo-4-HPR) | m/z 406.3 → 297.2 | [6] |
| MRM Transition (4-MPR) | m/z 406.3 → 283.2 | [6] |
| APCI Source Temp. | 350 °C | [5] |
| Needle Current (APCI) | 4 µA | [5] |
Table 4: Performance Characteristics of Validated Fenretinide Assays
| Parameter | Plasma | Tumor Homogenate | Reference |
| Lower Limit of Quantification (LLOQ) | 0.2 - 1 ng/mL | 50 ng/mL | [5][10] |
| Calibration Curve Range | 0.2 - 500 ng/mL | 50 - 2000 ng/mL | [5][10] |
| Accuracy | 94.92% to 105.43% | 96.6% to 105.8% | [5][10] |
| Precision (RSD) | < 7.64% | < 3.2% | [5][10] |
| Extraction Recovery | > 90.39% | Not specified | [10] |
Visualizations
The following diagrams illustrate key experimental and biological pathways related to fenretinide analysis and its mechanism of action.
Caption: Workflow for Fenretinide Analysis in Plasma.
Caption: Key Signaling Pathways of Fenretinide-Induced Apoptosis.
References
- 1. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Fenretinide induces apoptosis and synergises the apoptosis inducing effect of gemcitabine through inhibition of key signalling molecules involved in A549 cell survival in in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fenretinide induces sustained-activation of JNK/p38 MAPK and apoptosis in a reactive oxygen species-dependent manner in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ceramide signaling in fenretinide-induced endothelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Dynamics of ceramide generation and metabolism in response to fenretinide--diversity within and among leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Using Dual-Labeled Internal Standards
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using dual-labeled (stable isotope-labeled) internal standards in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using dual-labeled internal standards?
A1: The most prevalent challenges include:
-
Chromatographic Isotope Effect: A shift in retention time between the analyte and its isotopically labeled internal standard.[1][2][3]
-
Isotopic Crosstalk: Signal interference between the analyte and the internal standard due to overlapping isotopic distributions.
-
In-source Fragmentation or Back-Exchange: Loss or exchange of deuterium (B1214612) labels, particularly for deuterated standards, which can compromise quantification accuracy.[4]
Q2: Why does my deuterated internal standard elute at a different time than my analyte?
A2: This phenomenon is known as the chromatographic isotope effect. In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2][3] This is because the carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond, leading to weaker interactions with the nonpolar stationary phase.[3] The magnitude of this shift can be influenced by the number of deuterium atoms, their position in the molecule, and the chromatographic conditions.[3]
Q3: What is isotopic crosstalk and how does it affect my results?
A3: Isotopic crosstalk occurs when the mass-to-charge ratio (m/z) of the analyte's isotopic signature overlaps with that of its stable isotope-labeled internal standard (SIL-IS), or vice versa. This can lead to artificially inflated signals for either the analyte or the internal standard, resulting in inaccurate quantification. This is particularly a concern for compounds containing elements with naturally abundant heavy isotopes, such as sulfur, chlorine, or bromine.
Q4: How can I prevent the deuterium labels on my internal standard from exchanging?
A4: To minimize deuterium exchange, it is crucial to position the labels on non-exchangeable sites within the molecule. Avoid placing deuterium labels on heteroatoms like oxygen (in alcohols, phenols, carboxylic acids) or nitrogen (in amines).[5] Additionally, deuterium atoms on carbons adjacent to carbonyl groups or in some aromatic positions may be susceptible to exchange under certain conditions.[5] During method development, it is essential to assess the stability of the label under the conditions of your entire analytical workflow.
Troubleshooting Guides
Issue 1: Chromatographic Isotope Effect - Analyte and Internal Standard Do Not Co-elute
Symptoms:
-
Different retention times for the analyte and the dual-labeled internal standard.
-
Poor accuracy and precision in quantitative results, especially when matrix effects are present.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for retention time shifts.
Quantitative Data Summary: Retention Time Shifts
The following table summarizes observed retention time differences between non-deuterated (protiated) and deuterated compounds in reversed-phase liquid chromatography. A positive shift indicates the deuterated compound elutes earlier.[3]
| Compound/Analyte | Chromatographic Method | Retention Time (Protiated) | Retention Time (Deuterated) | Retention Time Shift (seconds) |
| Dimethyl-labeled E. coli tryptic digests (light vs. intermediate) | UPLC | Not specified | Not specified | Median shift of 2.0 |
| Dimethyl-labeled E. coli tryptic digests (light vs. heavy) | UPLC | Not specified | Not specified | Median shift of 2.9 |
| Ergothioneine | HPLC | 1.44 min | 1.42 min | 1.2 |
Experimental Protocol: Assessing Retention Time Shift
Objective: To quantify the retention time difference between an analyte and its deuterated internal standard.
Methodology:
-
Prepare Samples: Prepare a solution containing both the non-deuterated analyte and the deuterated internal standard at a known concentration in a clean solvent.
-
LC-MS/MS Analysis:
-
Inject the prepared solution onto the LC-MS/MS system.
-
Use a chromatographic method that provides good peak shape and resolution.
-
Monitor the specific mass-to-charge ratios (m/z) for both the protiated and deuterated analytes.
-
-
Data Analysis:
-
Determine the retention time for each analyte from the apex of its chromatographic peak.
-
Calculate the retention time shift (Δt_R) by subtracting the retention time of the deuterated analog from the protiated analog.
-
Issue 2: Isotopic Crosstalk - Inaccurate Quantification
Symptoms:
-
Non-linear calibration curves, particularly at the lower and upper ends of the curve.
-
Positive intercept in the calibration curve.
-
Inaccurate quantification, especially for low-concentration samples.
Experimental Workflow for Assessing Isotopic Crosstalk:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Accurate Fenretinide Quantification at Low Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of fenretinide (B1684555), particularly at low concentrations.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Issue 1: Poor Sensitivity or Inability to Achieve Low Limit of Quantification (LLOQ)
Question: My assay is not sensitive enough to detect fenretinide at the desired low concentrations (e.g., sub-ng/mL levels). What are the potential causes and solutions?
Answer:
Achieving a low LLOQ for fenretinide, a hydrophobic compound with poor aqueous solubility, requires optimization of several stages of the analytical process.[1][2][3] The primary areas to investigate are sample preparation, liquid chromatography, and mass spectrometry settings.
Potential Causes & Solutions:
-
Suboptimal Sample Preparation: Inefficient extraction of fenretinide from the biological matrix can lead to low recovery and, consequently, poor sensitivity.
-
Solution: Protein precipitation is a simple and effective method for fenretinide extraction from plasma.[2][4] Using cold ethanol (B145695) or acetonitrile (B52724) is common.[2][5] Ensure the ratio of organic solvent to the sample is sufficient for complete protein precipitation (e.g., 3:1 or higher). Vortex mixing should be thorough to ensure complete extraction.
-
-
High Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of fenretinide in the mass spectrometer, leading to a reduced signal.
-
Solution: While protein precipitation is fast, it may not be sufficient to remove all interfering matrix components.[2][6] Consider solid-phase extraction (SPE) for a cleaner sample extract. Additionally, diluting the sample extract with the mobile phase before injection can help minimize matrix effects.[2]
-
-
Inefficient Ionization in Mass Spectrometer: The choice of ionization source and its parameters are critical for maximizing the fenretinide signal.
-
Solution: Electrospray ionization (ESI) in positive ion mode is commonly used for fenretinide analysis.[2][4] Atmospheric pressure chemical ionization (APCI) has also been successfully employed.[1] Optimize source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature to achieve the best signal-to-noise ratio for fenretinide.
-
-
Inadequate Chromatographic Separation: Poor peak shape or co-elution with interfering substances can compromise sensitivity.
-
Solution: Use a C18 reversed-phase column for good retention and separation of the hydrophobic fenretinide molecule.[2][4] A gradient elution with a mobile phase consisting of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) is typically effective.[2][4] The formic acid helps to improve peak shape and ionization efficiency.
-
Issue 2: High Variability and Poor Reproducibility in Results
Question: I am observing significant variability in my fenretinide quantification results between replicates and different analytical runs. What could be the cause?
Answer:
High variability and poor reproducibility are often linked to inconsistencies in sample handling and preparation, as well as the stability of the analyte.
Potential Causes & Solutions:
-
Fenretinide Instability: Fenretinide is known to be sensitive to light and can degrade over time, especially in biological matrices.[2]
-
Solution: Protect all samples and standard solutions from light by using amber vials and minimizing exposure to ambient light during all steps of the procedure.[2] Conduct stability studies to determine the stability of fenretinide in the biological matrix under different storage conditions (bench-top, freeze-thaw cycles, and long-term storage).[7] All procedures should ideally be carried out under reduced yellow lighting.[2]
-
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Solution: Ensure consistent and precise pipetting of the sample, internal standard, and precipitation solvent. Use a calibrated pipette and ensure proper mixing at each stage. Automating the sample preparation process can significantly improve reproducibility.
-
-
Lack of an Appropriate Internal Standard (IS): An IS is crucial to correct for variability in sample preparation and instrument response.
-
Solution: A stable isotope-labeled internal standard, such as deuterated fenretinide (N(-4-hydroxyphenyl-d4) retinamide), is the ideal choice as it has the same physicochemical properties as the analyte.[1] If a deuterated standard is unavailable, a structural analog like N-(4-ethoxyphenyl)retinamide (4-EPR) can be used.[2] The IS should be added early in the sample preparation process to account for variability in extraction.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical Lower Limit of Quantification (LLOQ) for fenretinide in plasma using LC-MS/MS?
A1: Published and validated LC-MS/MS methods have reported LLOQs for fenretinide in human and mouse plasma ranging from 0.2 ng/mL to 1 ng/mL.[1][2][4][8] Achieving these levels requires a highly sensitive mass spectrometer and an optimized analytical method.
Q2: How can I minimize matrix effects in my fenretinide assay?
A2: Matrix effects, which are the alteration of ionization efficiency by co-eluting matrix components, are a common challenge in bioanalysis. To minimize them:
-
Optimize Sample Preparation: Use techniques that provide cleaner extracts, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), although protein precipitation is often sufficient if optimized.[2][6]
-
Dilution: Diluting the final extract before injection can significantly reduce the concentration of matrix components relative to the analyte.[2]
-
Chromatographic Separation: Ensure good chromatographic separation of fenretinide from endogenous plasma components. A longer gradient or a column with a different selectivity might be necessary.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.[1]
Q3: What are the recommended storage conditions for fenretinide samples and stock solutions?
A3: To prevent degradation, fenretinide stock solutions and biological samples should be stored in the dark at -20°C or lower.[2][7] Use amber vials or tubes to protect from light.[2] Stability studies have shown that fenretinide can be stable in plasma for at least 4 months at -20°C.[7]
Q4: What are the key mass spectrometry parameters for fenretinide quantification?
A4: For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the preferred mode for its high selectivity and sensitivity.[1][2] For fenretinide (4-HPR), a common precursor ion [M+H]⁺ is at m/z 392.3.[2] A major fragment ion is observed at m/z 283.2, resulting from the cleavage of the amide bond.[2] Therefore, the MRM transition of m/z 392.3 → 283.2 is typically used for quantification.[2]
Experimental Protocols & Data
Table 1: Example LC-MS/MS Parameters for Fenretinide Quantification in Plasma
| Parameter | Recommended Conditions |
| Sample Preparation | Protein precipitation with 3 volumes of cold acetonitrile or ethanol.[2][5] |
| Internal Standard | Deuterated fenretinide or N-(4-ethoxyphenyl)retinamide (4-EPR).[1][2] |
| Chromatography | |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[2] |
| Mobile Phase A | 0.1% Formic acid in water.[2][4] |
| Mobile Phase B | Acetonitrile or Methanol.[1][2] |
| Flow Rate | 0.4 - 0.5 mL/min.[2] |
| Gradient | Start with a low percentage of organic phase, ramp up to a high percentage to elute fenretinide, followed by a re-equilibration step. |
| Injection Volume | 3 - 10 µL.[2][9] |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive.[2][4] |
| MRM Transition (4-HPR) | m/z 392.3 → 283.2.[2] |
| MRM Transition (4-EPR IS) | m/z 420.3 → 283.2.[2] |
Table 2: Typical Validation Parameters for a Fenretinide Bioanalytical Method
| Validation Parameter | Acceptance Criteria | Example Data |
| Linearity | R² ≥ 0.99 | 0.2 - 50 ng/mL.[2][4] |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ). | 94.9% to 105.4%.[2][4] |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). | Intra- and Inter-day precision < 7.7%.[2][4] |
| Recovery | Consistent, precise, and reproducible. | > 90%.[2] |
| Matrix Effect | Assessed and minimized. | No significant matrix effect observed with appropriate sample preparation.[2][4] |
| Stability | Analyte stable under tested conditions. | Stable for at least 4 months at -20°C in plasma and through 3 freeze-thaw cycles.[7] |
Visualizations
Caption: Experimental workflow for fenretinide quantification.
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitechdevelopment.com [scitechdevelopment.com]
- 4. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. preprints.org [preprints.org]
- 8. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the LC-MS/MS Quantification of Fenretinide: Evaluating Internal Standards for Bioanalytical Method Validation
For researchers, scientists, and drug development professionals, the robust and accurate quantification of therapeutic agents is a cornerstone of successful preclinical and clinical studies. This guide provides a detailed comparison of validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of fenretinide (B1684555), a promising synthetic retinoid in cancer therapy. Particular focus is placed on the critical role of the internal standard, comparing established alternatives with the theoretically ideal, stable isotope-labeled 4-Methoxy Fenretinide-13C,d3.
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) has demonstrated significant cytotoxic activity against a variety of cancer cell lines.[1][2] However, its clinical efficacy has been hampered by low bioavailability.[3] This has led to the development of novel formulations and a concurrent need for highly sensitive and reliable bioanalytical methods to accurately characterize its pharmacokinetics. The choice of an appropriate internal standard (IS) is paramount in LC-MS/MS assays to correct for variability during sample preparation and analysis, thereby ensuring data accuracy and precision.[4]
This guide will delve into the experimental protocols and performance characteristics of two validated LC-MS/MS methods for fenretinide quantification, one utilizing a deuterated analog of fenretinide and the other a structural analog. We will then explore the potential advantages of using this compound, a stable isotope-labeled version of a major fenretinide metabolite, as an internal standard.
Performance Comparison of Validated LC-MS/MS Methods
The following tables summarize the key performance parameters of two distinct, validated LC-MS/MS methods for the quantification of fenretinide in biological matrices. These methods employ different internal standards, providing a basis for comparison.
Table 1: Method Performance using Deuterated Fenretinide ([2H4]-4-HPR) as Internal Standard in Plasma and Tumor Homogenate [5][6][7]
| Parameter | Plasma | Tumor Homogenate |
| Linearity Range | 1 - 500 ng/mL | 50 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 50 ng/mL |
| Accuracy | 96.8% - 102.4% | 96.6% - 102.3% |
| Inter-day Precision (%RSD) | 6.9% - 7.5% | 0.96% - 1.91% |
| Inter-day Accuracy | 99.3% - 101.0% | 102.3% - 105.8% |
Table 2: Method Performance using N-(4-ethoxyphenyl)retinamide (4-EPR) as Internal Standard in Human Plasma [1][8]
| Parameter | Human Plasma |
| Linearity Range | 0.2 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Accuracy | 94.92% - 105.43% |
| Intra-day Precision (%RSD) | 1.69% - 7.64% |
| Inter-day Precision (%RSD) | 2.22% - 7.26% |
| Extraction Recovery | > 90.39% |
The Case for this compound as an Internal Standard
While the methods presented above are well-validated and demonstrate good performance, the use of a stable isotope-labeled (SIL) internal standard that is a close structural analog to the analyte is considered the gold standard in bioanalysis.[9] this compound is a SIL version of N-(4-methoxyphenyl)retinamide (4-MPR), a primary metabolite of fenretinide.[1]
Theoretical Advantages of this compound:
-
Co-elution with the Analyte: As a close structural analog, it is expected to have nearly identical chromatographic behavior to fenretinide and its metabolites, ensuring that it experiences the same matrix effects and ionization suppression or enhancement.
-
Similar Extraction Recovery: Its physicochemical properties are anticipated to be very similar to fenretinide, leading to comparable extraction efficiency from the biological matrix.
-
Mass Differentiation: The mass difference due to the isotopic labeling allows for clear differentiation from the unlabeled analyte by the mass spectrometer, without altering its chemical behavior.
Although a published, validated method explicitly using this compound as an internal standard for fenretinide was not identified at the time of this guide's compilation, its properties make it a highly promising candidate for developing a new generation of even more robust and reliable bioanalytical assays for fenretinide and its metabolites.
Experimental Protocols of Validated Methods
Below are the detailed methodologies for the two compared LC-MS/MS methods.
Method 1: Using Deuterated Fenretinide ([2H4]-4-HPR) as Internal Standard
-
Sample Preparation: To a 30 µL aliquot of plasma, 3 ng of the deuterated internal standard ([2H4]-4-HPR) is added. Protein precipitation is then carried out by adding 90 µL of acetonitrile (B52724).[5]
-
Chromatography:
-
Column: Not explicitly stated in the provided abstract, but typically a C18 column is used for retinoid analysis.
-
Mobile Phase: A gradient elution is commonly employed, often consisting of an aqueous component with a small percentage of acid (e.g., formic acid) and an organic component like acetonitrile or methanol.
-
Flow Rate: Not specified.
-
-
Mass Spectrometry:
Method 2: Using N-(4-ethoxyphenyl)retinamide (4-EPR) as Internal Standard
-
Sample Preparation: To a 25 µL aliquot of plasma, 5 µL of the internal standard (4-EPR, 10 µg/mL) and 470 µL of cold ethanol (B145695) are added for protein precipitation. The mixture is vortexed and centrifuged. The supernatant is then diluted 1:50 with the mobile phase B.[1]
-
Chromatography:
-
Mass Spectrometry:
Visualizing the Experimental Workflow and Biological Context
To further clarify the analytical process and the biological relevance of fenretinide, the following diagrams are provided.
References
- 1. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide [mdpi.com]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of 4-Methoxy Fenretinide-13C,d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical determinant of data accuracy and reliability. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variability. This guide provides a comprehensive comparison of the performance of a stable isotope-labeled internal standard (SIL-IS), represented by a deuterated fenretinide (B1684555) analog, against a structural analog internal standard in the bioanalysis of fenretinide. While specific performance data for 4-Methoxy Fenretinide-13C,d3 is not extensively published, the data for deuterated fenretinide serves as a strong proxy for the advantages of using a stable isotope-labeled standard.
The Superiority of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative mass spectrometry.[1] By incorporating stable heavy isotopes such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H), these standards are chemically identical to the analyte. This near-perfect chemical and physical similarity ensures they co-elute chromatographically and experience the same degree of ionization suppression or enhancement in the mass spectrometer's source, providing the most accurate correction for experimental variability.[2]
Comparative Performance: Deuterated Fenretinide vs. a Structural Analog
To illustrate the performance advantages of a SIL-IS, we compare the accuracy and precision data from two published LC-MS/MS methods for the quantification of fenretinide. One method employs a deuterated fenretinide analog, N-(-4-hydroxyphenyl-d4) retinamide (B29671) ([2H4]-4-HPR), as the internal standard, while the other utilizes a structural analog, N-(4-ethoxyphenyl)retinamide (4-EPR).
Table 1: Comparison of Bioanalytical Method Validation Parameters for Fenretinide
| Parameter | Stable Isotope-Labeled IS ([2H4]-4-HPR) | Structural Analog IS (4-EPR) |
| Intra-day Precision (%CV) | 2.1 - 5.5 | 1.69 - 7.64 |
| Inter-day Precision (%CV) | 6.9 - 7.5 | 2.22 - 7.26 |
| Intra-day Accuracy (% Bias) | -10.3 to -9.9 | -5.01 to 5.43 |
| Inter-day Accuracy (% Bias) | -0.7 to 1.0 | -5.08 to 1.22 |
Data for [2H4]-4-HPR is from a study in mouse plasma and tumor homogenate.[3][4][5] Data for 4-EPR is from a study in human plasma.[6][7] % Bias was calculated from the reported % accuracy.
As the data indicates, both internal standards provide acceptable performance within typical regulatory limits. However, the stable isotope-labeled internal standard demonstrates a tendency for tighter precision and accuracy, a hallmark of its ability to more effectively compensate for analytical variability.
Experimental Protocols
A detailed experimental protocol is essential for reproducing and validating bioanalytical methods. Below are representative methodologies for the key experiments cited.
Method 1: Fenretinide Quantification using Deuterated Fenretinide ([2H4]-4-HPR) Internal Standard
Sample Preparation (Plasma):
-
Thaw plasma samples at room temperature.
-
To a 30 µL aliquot of plasma in a 1.5 mL polypropylene (B1209903) tube, add 10 µL of the internal standard working solution ([2H4]-4-HPR).
-
Add 90 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 30 seconds, shake for 5 minutes, and then centrifuge.
-
Transfer the supernatant to an amber glass vial for LC-MS/MS analysis.[3]
LC-MS/MS Analysis:
-
Chromatographic Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple reaction monitoring (MRM) of the transitions for fenretinide and [2H4]-4-HPR.[3]
Method 2: Fenretinide Quantification using N-(4-ethoxyphenyl)retinamide (4-EPR) Internal Standard
Sample Preparation (Plasma):
-
To a 25 µL aliquot of plasma in a 1.5 mL amber microcentrifuge tube, add 5 µL of the internal standard (4-EPR, 10 µg/mL).
-
Add 470 µL of cold ethanol (B145695) to precipitate proteins.
-
Vortex the mixture for 3 minutes and centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant and dilute it 1:50 with the mobile phase.
-
Transfer the diluted supernatant to an amber autosampler vial for LC-MS/MS analysis.[6][7]
LC-MS/MS Analysis:
-
Chromatographic Column: Zorbax SB-C18 (3.5 µm, 50 × 2.1 mm).[6][7]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.[6][7]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[6][7]
Fenretinide's Mechanism of Action: A Signaling Pathway Overview
Fenretinide (4-HPR) is a synthetic retinoid that induces apoptosis in cancer cells through both retinoic acid receptor (RAR)-dependent and independent pathways. A key mechanism involves the generation of reactive oxygen species (ROS) and the accumulation of ceramides, which are pro-apoptotic signaling molecules.
Caption: Simplified signaling pathway of fenretinide-induced apoptosis.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound or other deuterated analogs, is the superior choice for the accurate and precise quantification of fenretinide in complex biological matrices. By co-eluting and having nearly identical ionization characteristics as the analyte, SIL-ISs provide the most effective means of correcting for analytical variability. While structural analogs can provide acceptable performance, the data demonstrates that for the highest level of confidence in bioanalytical results, a stable isotope-labeled internal standard is the recommended approach. This ensures the generation of robust and reliable data, which is paramount for informed decision-making in drug development and clinical research.
References
- 1. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scitechdevelopment.com [scitechdevelopment.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)-retinamide in Quantitative Yield without Purification Work-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenretinide induces apoptosis and synergises the apoptosis inducing effect of gemcitabine through inhibition of key signalling molecules involved in A549 cell survival in in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Fenretinide Quantification: An Inter-laboratory Comparison of LC-MS/MS Methods
For researchers, scientists, and drug development professionals, the accurate quantification of fenretinide (B1684555) in biological matrices is paramount for robust pharmacokinetic and pharmacodynamic studies. This guide provides an objective comparison of published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for fenretinide quantification, supported by experimental data from various laboratories. Detailed experimental protocols are provided to facilitate method replication and adaptation.
Comparative Analysis of Fenretinide Quantification Methods
The following tables summarize the key performance parameters of two distinct LC-MS/MS methods for the quantification of fenretinide and its metabolites in human plasma and mouse plasma/tumor tissues. This data allows for a direct comparison of their sensitivity, accuracy, precision, and linear range.
| Parameter | Method 1 (Matteo et al., 2024)[1][2] | Method 2 (Cho et al., 2016)[3][4] |
| Analyte(s) | Fenretinide (4-HPR) and its metabolites | Fenretinide (4-HPR), 4-oxo-4-HPR, 4-MPR |
| Matrix | Mouse Plasma and Tumor Homogenate | Human Plasma |
| Internal Standard | [2H4]-4-HPR | N-(4-ethoxyphenyl)retinamide (4-EPR) |
| Instrumentation | HPLC-MS/MS | HPLC-MS/MS |
| Ionization Mode | Positive Ion APCI | Positive Ion ESI |
| Performance Metric | Method 1 (Matteo et al., 2024)[1][2] | Method 2 (Cho et al., 2016)[3][4] |
| Lower Limit of Quantification (LLOQ) | Plasma: 1 ng/mL, Tumor: 50 ng/mL | 0.2 ng/mL for all analytes |
| Linearity Range | Plasma: 1 - 500 ng/mL, Tumor: 50 - 2000 ng/mL | 0.2 - 50 ng/mL for all analytes |
| Intra-day Accuracy | Plasma: 89.7 - 104.6%, Tumor: 103.3 - 107.0% | 94.99 - 105.43% |
| Inter-day Accuracy | Plasma: 99.3 - 101.0%, Tumor: 102.3 - 105.8% | 94.92 - 101.22% |
| Intra-day Precision (%RSD) | Plasma: 2.1 - 5.5%, Tumor: 1.0 - 5.0% | 1.69 - 7.64% |
| Inter-day Precision (%RSD) | Plasma: 6.9 - 7.5%, Tumor: 1.9 - 3.2% | 2.22 - 7.26% |
| Extraction Recovery | Not explicitly stated | > 90.39% |
Experimental Protocols
Method 1: Quantification in Mouse Plasma and Tumor[1][2]
Sample Preparation (Plasma):
-
Thaw plasma samples at room temperature.
-
Transfer a 30 µL aliquot to a 1.5 mL polypropylene (B1209903) tube.
-
Spike with 3 ng (10 µL) of the internal standard, [2H4]-4-HPR.
-
Add 90 µL of acetonitrile (B52724) for protein precipitation.
-
Vortex for 30 seconds, shake for 5 minutes at 1250 rpm, and centrifuge for 5 minutes at 4000 x g.
-
Transfer the supernatant to an amber glass vial for injection into the HPLC-MS/MS system.
Sample Preparation (Tumor):
-
Weigh the tumor tissue and add acetonitrile in a 1:6 (w/v) ratio.
-
Homogenize the mixture for 1 minute.
-
Take a 150 µL aliquot of the homogenate and spike with 10 µL of the internal standard working solution.
-
Mix and centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an amber glass vial for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: Agilent 1200 series
-
Column: Gemini-C18
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 200 µL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Not specified in detail in the provided abstract
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
Method 2: Quantification in Human Plasma[3][4]
Sample Preparation:
-
Take a 25 µL aliquot of human plasma in a 1.5 mL amber microcentrifuge tube.
-
Add 5 µL of the internal standard, N-(4-ethoxyphenyl)retinamide (4-EPR), at a concentration of 10 µg/mL.
-
Add 470 µL of cold ethanol (B145695) for protein precipitation.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant and dilute it 1:50 by volume with mobile phase B.
-
Transfer the diluted supernatant to an amber autosampler vial and inject 3 µL into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: Agilent 1200 series
-
Column: Zorbax SB-C18 (3.5 µm, 50 × 2.1 mm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Mass Spectrometer: Sciex 4000 QTRAP
-
Ionization: Electrospray Ionization (ESI) in positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
Visualizing Experimental and Biological Pathways
To further aid in the understanding of fenretinide analysis and its mechanism of action, the following diagrams illustrate a typical experimental workflow and the key signaling pathways induced by the compound.
Fenretinide exerts its anti-cancer effects through the induction of apoptosis, primarily mediated by the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress.[5][6][7][8][9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of fenretinide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting homeostatic mechanisms of endoplasmic reticulum stress to increase susceptibility of cancer cells to fenretinide-induced apoptosis: the role of stress proteins ERdj5 and ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ovid.com [ovid.com]
- 10. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
4-Methoxy Fenretinide-13C,d3: A Superior Isotopic Standard for Fenretinide Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the synthetic retinoid fenretinide (B1684555), the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of 4-Methoxy Fenretinide-13C,d3 with other fenretinide labeled standards, supported by established principles in isotope dilution mass spectrometry and data from relevant bioanalytical studies.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they share nearly identical physicochemical properties with the analyte of interest. This allows them to effectively compensate for variability during sample preparation, chromatography, and ionization. While various isotopically labeled versions of fenretinide and its metabolites are available, this guide will focus on the comparison between a mixed-label standard, this compound, and a commonly used deuterated standard, Fenretinide-d4.
Key Performance Parameters: A Comparative Analysis
The primary distinction between 13C-labeled and deuterated internal standards lies in their chromatographic behavior and isotopic stability. For robust and accurate quantitative bioanalysis, 13C-labeled standards are widely considered superior.
| Parameter | This compound (and other 13C standards) | Fenretinide-d4 (and other deuterated standards) | Key Findings & Implications |
| Chromatographic Co-elution with Analyte | Typically co-elutes perfectly with the unlabeled analyte under various chromatographic conditions. | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte. This effect is more pronounced in liquid chromatography (LC) separations. | The superior co-elution of 13C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak, leading to higher accuracy and precision.[1][2] |
| Isotopic Stability | Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis. The 13C and d3 labels on the methoxy (B1213986) group are on stable positions. | Susceptible to back-exchange of deuterium (B1214612) atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH). While the deuterium in Fenretinide-d4 is on the phenyl ring, the potential for exchange, though lower, still exists under certain conditions. | The high stability of the 13C label ensures the integrity of the internal standard throughout the entire analytical workflow, preventing underestimation of the analyte concentration.[1][2] |
| Accuracy & Precision | Demonstrates improved accuracy and precision due to closer physicochemical properties to the analyte. | Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching with the analyte.[1] | For regulated bioanalysis and clinical studies where data integrity is critical, 13C-labeled internal standards provide more reliable and defensible results. |
| Correction for Matrix Effects | Excellent at correcting for matrix effects due to identical elution profiles with the analyte. | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification. | 13C-labeled standards are the superior choice for complex biological matrices like plasma and tissue homogenates where significant matrix effects are expected.[1][2] |
Fenretinide Metabolism and the Importance of a Stable Internal Standard
Fenretinide undergoes significant metabolism in vivo, primarily through two pathways: O-methylation to N-(4-methoxyphenyl)retinamide (4-MPR) and oxidation to 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR).[3][4][5] The cytochrome P450 enzymes CYP3A4 and CYP2C8 have been identified as key players in its oxidative metabolism.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Fenretinide Metabolite Analysis: A Comparative Guide to Reference Standards and Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of fenretinide (B1684555) (4-HPR) and its primary metabolites, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) and N-(4-methoxyphenyl)retinamide (4-MPR). The focus is on validating these methods against established reference standards to ensure data accuracy and reliability in research and clinical settings.
Introduction to Fenretinide and its Metabolites
Fenretinide, a synthetic retinoid, has been investigated for its potential in cancer chemoprevention and therapy.[1][2][3] Accurate quantification of fenretinide and its metabolites is crucial for pharmacokinetic studies and to understand its mechanism of action. The main metabolites of fenretinide are 4-oxo-fenretinide and 4-MPR.[4][5][6] This guide will focus on the prevalent and robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for their simultaneous determination.
Comparative Analysis of Validated LC-MS/MS Methods
LC-MS/MS is a highly sensitive and specific technique for the quantification of fenretinide and its metabolites in biological matrices such as plasma and tissue homogenates.[4][5][7][8] The following tables summarize the performance characteristics of different validated LC-MS/MS methods reported in the literature.
Table 1: Performance Characteristics of Validated LC-MS/MS Methods for Fenretinide and Metabolites in Human Plasma
| Parameter | Method 1[4][5] | Method 2[7][8] |
| Analytes | Fenretinide (4-HPR), 4-oxo-4-HPR, 4-MPR | Fenretinide (4-HPR) and its metabolites |
| Internal Standard | N-(4-ethoxyphenyl)retinamide (4-EPR) | Not explicitly specified, but use of an IS is standard practice. |
| Linearity Range | 0.2–50 ng/mL | 1–500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | < 7.64% | Not explicitly stated for intra-day, but overall precision is high. |
| Inter-day Precision (%RSD) | < 7.26% | 6.9% to 7.5% |
| Intra-day Accuracy (%) | 94.99–105.43% | Not explicitly stated for intra-day, but overall accuracy is high. |
| Inter-day Accuracy (%) | 94.92–101.22% | 99.3% to 101.0% |
| Extraction Recovery (%) | > 90.39% | Not explicitly stated, but implied to be consistent and high. |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Fenretinide in Tumor Homogenate
| Parameter | Method[7][8] |
| Analytes | Fenretinide (4-HPR) and its metabolites |
| Linearity Range | 50–2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[6] |
| Inter-day Precision (%RSD) | 0.96% to 1.91% |
| Inter-day Accuracy (%) | 102.3% to 105.8% |
| Accuracy (%) | 96.6% to 102.3% |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the analysis of fenretinide and its metabolites by LC-MS/MS.
Protocol 1: Analysis of Fenretinide and Metabolites in Human Plasma
This protocol is based on a simple and accurate LC-MS/MS method for the determination of fenretinide (4-HPR), 4-oxo-4-HPR, and 4-MPR in human plasma.[4][5]
1. Sample Preparation:
-
To a 25 µL aliquot of human plasma in a 1.5 mL amber microcentrifuge tube, add 5 µL of the internal standard (IS), N-(4-ethoxyphenyl)retinamide (4-EPR), at a concentration of 10 µg/mL.[4]
-
Add 470 µL of cold ethanol (B145695) for protein precipitation.[4]
-
Vortex the mixture for 3 minutes.[4]
-
Centrifuge at 10,000 × g for 5 minutes.[4]
-
Collect the supernatant and dilute it 1:50 by volume with the mobile phase B (acetonitrile with 0.1% formic acid).[4]
-
Transfer the diluted supernatant to an amber autosampler vial for injection into the LC-MS/MS system.[4]
2. Liquid Chromatography:
3. Mass Spectrometry:
-
Instrument: Sciex 4000 QTRAP system with an electrospray ionization (ESI) source.[4]
-
MRM Transitions (m/z):
-
Source Temperature: 600 °C.[4]
-
Spray Voltage: 5500 V.[4]
Protocol 2: Analysis of Fenretinide in Plasma and Tumor Homogenate
This protocol describes a validated HPLC-MS/MS method for assessing the pharmacokinetics and tumor distribution of fenretinide.[7][8]
1. Sample Preparation (Plasma):
2. Sample Preparation (Tumor Homogenate):
3. Liquid Chromatography:
-
Mobile Phase A: 0.05% formic acid in water.[6]
-
Mobile Phase B: 100% methanol.[6]
-
Autosampler Temperature: 4 °C.[6]
-
Injection Volume: 10 µL.[6]
4. Mass Spectrometry:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI).[7]
Visualizing the Workflow
The following diagrams illustrate the key steps in the analytical workflow for fenretinide metabolite analysis.
Caption: Experimental workflow for fenretinide metabolite analysis.
Caption: Key parameters for analytical method validation.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Phase I Trial of Fenretinide Delivered Orally in a Novel Organized Lipid Complex in Patients with Relapsed/Refractory Neuroblastoma: A Report from the New Approaches to Neuroblastoma Therapy (NANT) Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fenretinide Formulations: Enhancing Bioavailability for Improved Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Fenretinide (B1684555), a synthetic retinoid, has long shown promise as a potent anti-cancer agent in preclinical studies. However, its clinical efficacy has been hampered by poor aqueous solubility and consequently, low and variable oral bioavailability. This has driven the development of novel formulations aimed at overcoming these limitations. This guide provides an objective comparison of different fenretinide formulations, supported by experimental data, to aid researchers in the selection and development of optimal drug delivery systems.
Comparative Bioavailability of Fenretinide Formulations
The development of new fenretinide formulations has focused on improving its dissolution and absorption. Several strategies have been employed, including lipid-based carriers and complexation with cyclodextrins. The following table summarizes the pharmacokinetic parameters of various formulations from preclinical studies, demonstrating the significant improvements in bioavailability achieved with novel delivery systems compared to the traditional corn oil-based capsule.
| Formulation | Animal Model | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Bioavailability (vs. Capsule) | Reference |
| Capsular Formulation (Corn Oil) | Rat | 20 mg/kg | 125 | 1490 (AUC0–48) | - | [1] |
| LYM-X-SORB® (LXS) Oral Powder | Mouse | 120 mg/kg/day | - | - | 2.5-fold (plasma) | [2] |
| NanoFEN (2-hydroxypropyl-β-cyclodextrin complex) | Rat | 5 mg/kg | 730 | 9378 (AUC0–last) | ~3-fold (AUC) | [1] |
| Bio-nFeR (nano-micellar formulation) | Mouse | 200 mg/kg | 3645 (9.2 µM) | - | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioavailability studies. Below are representative protocols for key experiments involved in the comparative assessment of fenretinide formulations.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical study to determine the pharmacokinetic profile of a novel fenretinide formulation compared to a reference formulation.
1. Animal Model:
-
Species: CD1 mice[3]
-
Sex: Male or Female
-
Age: 6-8 weeks
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Formulation Administration:
-
Test Formulation: Novel fenretinide formulation (e.g., Bio-nFeR) administered orally via gavage.
-
Reference Formulation: Standard fenretinide in corn oil administered orally via gavage.
-
Dose: A single dose (e.g., 200 mg/kg) is administered to each mouse.
3. Blood Sampling:
-
Blood samples (approximately 30 µL) are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration.
-
Blood is collected via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[4]
4. Bioanalytical Method: HPLC-MS/MS for Fenretinide Quantification:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for the quantification of fenretinide in plasma samples.[1][3]
-
Sample Preparation: Plasma samples (30 µL) are deproteinized with a solvent like acetonitrile (B52724), vortexed, and centrifuged. The supernatant is then injected into the HPLC-MS/MS system.[3]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Calibration and Quantification: A calibration curve is generated using standards of known fenretinide concentrations in blank plasma. The concentration of fenretinide in the study samples is determined by interpolating from this curve.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated using non-compartmental analysis software.
Visualizing Mechanisms and Workflows
Fenretinide Signaling Pathways
Fenretinide exerts its anticancer effects through multiple signaling pathways. A key target is the mTOR pathway, which is a central regulator of cell growth and proliferation. Fenretinide has been shown to directly bind to and inhibit mTOR, leading to the suppression of downstream signaling.
Caption: Fenretinide's inhibitory effect on the mTOR signaling pathway.
Experimental Workflow for Comparative Bioavailability Study
The following diagram illustrates the logical flow of a typical preclinical study designed to compare the bioavailability of different fenretinide formulations.
Caption: Workflow of a preclinical comparative bioavailability study.
References
- 1. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Retinoid Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of retinoid compounds. It includes a summary of their performance based on key validation parameters, detailed experimental protocols, and visual representations of the cross-validation workflow and a key signaling pathway.
Data Presentation: Comparison of Analytical Methods
The cross-validation of analytical methods is crucial to ensure the reliability and comparability of results, particularly when transferring methods between laboratories or when a new, more sensitive method is introduced to replace an existing one.[1] The choice between HPLC-UV and LC-MS/MS for retinoid analysis depends on the specific requirements for sensitivity, selectivity, and the nature of the sample matrix.
Below is a summary of typical performance data for the analysis of retinoid compounds, such as Tretinoin (all-trans-retinoic acid), using both HPLC-UV and LC-MS/MS.
| Validation Parameter | HPLC-UV | LC-MS/MS | Comments |
| Linearity (R²) | > 0.99 | > 0.99 | Both methods demonstrate excellent linearity over a defined concentration range.[2][3] |
| Accuracy (% Recovery) | 98.18% - 123.36% | 96.5% - 106.19% | Both methods provide high accuracy, with LC-MS/MS often showing slightly better recovery.[4][5] |
| Precision (%RSD/CV) | < 2% (Intra-day & Inter-day) | < 15% (Intra-day & Inter-day) | Both methods are highly precise.[5][6] |
| Limit of Detection (LOD) | 0.0443 µg/mL (Tretinoin) | 20 pg/mL (all-trans-retinoic acid) | LC-MS/MS is significantly more sensitive, with the ability to detect much lower concentrations.[2][5] |
| Limit of Quantitation (LOQ) | 0.1343 µg/mL (Tretinoin) | 50 pg/mL (all-trans-retinoic acid) | The superior sensitivity of LC-MS/MS is reflected in its much lower limit of quantitation.[2][5] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods for retinoids.
Sample Preparation (General Protocol for Plasma/Serum)
-
To 200 µL of serum or plasma, add an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) and vortexing.[7]
-
Execute liquid-liquid extraction with a solvent such as methyl tert-butyl ether.[7]
-
Centrifuge the sample to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for analysis.[7]
HPLC-UV Method for Tretinoin
-
Column: Cosmosil C18 (or equivalent)[2]
-
Mobile Phase: Methanol and water (e.g., 90:05 v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 356 nm[2]
-
Injection Volume: 20 µL
LC-MS/MS Method for All-Trans Retinoic Acid
-
Column: HyPURITY C18 (150 mm × 2.1 mm, 5 µm) or equivalent[3]
-
Mobile Phase: A mixture of A (methyl tert-butyl ether–methanol–acetic acid, 50:50:0.5, v/v) and B (water–methanol–acetic acid, 50:50:0.5, v/v)[3]
-
Flow Rate: 0.3 mL/min[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer[3]
-
Ionization Mode: Positive electrospray ionization (ESI+)[3]
-
MRM Transition: For all-trans-retinoic acid, m/z 301.4 → 123.1[3]
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
Caption: Workflow for cross-validating two analytical methods.
Retinoic Acid Signaling Pathway
This diagram outlines the signaling pathway of retinoic acid, a key retinoid compound.
Caption: Simplified Retinoic Acid Signaling Pathway.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of All-Trans Retinoic Acid in Type 2 Diabetes Plasma - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Establishing Linearity and Range for Fenretinide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of fenretinide (B1684555), with a focus on establishing linearity and a suitable quantification range. The information presented is essential for researchers and drug development professionals involved in pharmacokinetic, pharmacodynamic, and formulation studies of this promising anti-cancer agent. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The performance of different analytical methods for fenretinide quantification is summarized in the table below. The key parameters for comparison are the linearity range and the Lower Limit of Quantification (LLOQ), which are critical for determining the suitability of a method for specific research applications.
| Analytical Method | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| LC-MS/MS | Human Plasma | 0.2 - 50[1][2] | 0.2[1][2] |
| LC-MS/MS | Mouse Plasma | 1 - 500[3][4][5][6] | 1[3][4][5] |
| LC-MS/MS | Mouse Tumor Homogenate | 50 - 2000[3][4][5][6] | 50[5] |
| HPLC-UV | Not Specified | 25,000 - 150,000 (as part of a retinoid mix) | 26,100 (as part of a retinoid mix) |
Experimental Protocols
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Fenretinide Quantification in Human Plasma
This protocol is based on a validated method for the determination of fenretinide and its metabolites in human plasma.[2]
1. Sample Preparation:
-
Utilize protein precipitation for sample cleanup.[2]
-
To a plasma sample, add ethanol (B145695) to precipitate proteins.[2]
2. Chromatographic Separation:
-
Analytical Column: Zorbax SB-C18 (3.5 µm, 50 × 2.1 mm).[1][2]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[1][2]
-
Internal Standard: N-(4-ethoxyphenyl)retinamide (4-EPR).[1][2]
3. Mass Spectrometric Detection:
4. Calibration and Quantification:
-
Construct an eight-point calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.[1]
-
Use a weighted (1/x²) least squares linear regression for the calibration curve.[3]
-
The calibration curve should be linear over the concentration range of 0.2–50 ng/mL.[1][2]
-
The LLOQ is established at 0.2 ng/mL, where the precision and accuracy are ≤ 20%, and the signal-to-noise ratio is ≥ 5.[1]
Method Comparison and Recommendations
LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalytical studies where low concentrations of fenretinide are expected, such as in pharmacokinetic studies. The LLOQ for LC-MS/MS methods is in the low ng/mL range (0.2-1 ng/mL), allowing for detailed characterization of drug absorption, distribution, metabolism, and excretion.
While less sensitive, HPLC-UV can be a viable alternative for in vitro studies or for the analysis of pharmaceutical formulations where fenretinide concentrations are significantly higher. The provided data for an HPLC-UV method for a mixture of retinoids suggests a much higher LLOQ, which may not be suitable for many research applications involving biological matrices.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical LC-MS/MS workflow for fenretinide quantification.
Caption: LC-MS/MS workflow for fenretinide quantification.
References
- 1. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide | MDPI [mdpi.com]
- 4. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
Safety Operating Guide
Proper Disposal of 4-Methoxy Fenretinide-13C,d3: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for 4-Methoxy Fenretinide-13C,d3, a stable isotope-labeled compound used in research and development. Adherence to these procedures is critical to ensure laboratory safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.
It is imperative to obtain and consult the official Safety Data Sheet (SDS) from the supplier for this compound before handling and disposal. The SDS will contain specific details and regulatory requirements pertinent to the compound.
I. Pre-Disposal Safety and Handling
Before beginning any disposal process, ensure all relevant personnel are familiar with the hazards associated with this compound and have access to the appropriate Personal Protective Equipment (PPE). Based on safety data for similar compounds, the following PPE is recommended:
| Personal Protective Equipment (PPE) | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Lab coat or other protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or in case of dust formation. |
II. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. The following is a general procedural guide:
-
Waste Identification and Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.
-
Consult local, regional, and national hazardous waste regulations for complete and accurate classification.
-
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other information required by your institution's and local regulations.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Disposal:
III. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Ventilate the area.
-
Wear appropriate PPE as outlined in the table above.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 4-Methoxy Fenretinide-13C,d3
For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory professionals working with 4-Methoxy Fenretinide-13C,d3. Adherence to these protocols is essential to mitigate risks associated with handling this potent compound.
Researchers and scientists engaged in the development of pharmaceuticals must handle a variety of chemical compounds, some with significant cytotoxic potential. This compound, an analog of fenretinide (B1684555), is utilized in cancer research and is presumed to have cytotoxic properties, necessitating stringent safety measures to prevent occupational exposure.[1][2][3] Due to the potential hazards, including skin irritation, serious eye irritation, and possible damage to fertility or an unborn child, a comprehensive safety plan is imperative.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a robust selection of personal protective equipment is non-negotiable. The following table summarizes the required PPE based on the anticipated level of exposure. It is critical to use PPE that is certified and appropriate for handling cytotoxic compounds.[1][2][5]
| Equipment | Specification | Purpose |
| Gloves | Powder-free nitrile or neoprene gloves meeting ASTM D6978 standards. Double gloving is recommended. | Prevents skin contact and absorption.[5] |
| Gown | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs. Back-fastening is preferred. | Protects skin and clothing from contamination.[2][5] |
| Eye Protection | Safety glasses with side shields, goggles, or a face shield. | Protects eyes from splashes and airborne particles.[2][6] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Required when there is a risk of inhaling airborne particles, such as when handling powders outside of a containment system.[6][7] |
| Armlets/Sleeve Protectors | Plastic or coated fabric. | Provides an additional layer of protection for the arms.[1][6] |
| Apron | Plastic. | Offers extra protection against spills when preparing or administering the compound.[1][6] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key stages from preparation to disposal. All handling of potent powders should occur within a primary engineering control such as a containment isolator or a certified chemical fume hood.[8][9]
Detailed Experimental Protocols
Preparation and Handling:
-
Risk Assessment: Before any handling, conduct a thorough risk assessment for the specific procedures to be performed.[10]
-
Designated Area: All work with this compound should be performed in a designated area with restricted access.
-
Containment: Weighing and initial dilutions of the powdered compound must be carried out in a ventilated enclosure, such as a fume hood or glove box, to prevent inhalation of airborne particles.[11]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above. Ensure gloves are changed regularly and immediately if contaminated.[5]
-
Spill Kit: A spill kit specifically for cytotoxic agents should be readily available. In the event of a spill, the area should be secured, and cleanup should be performed by trained personnel wearing appropriate PPE.[2]
Disposal Plan:
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with the compound, including gloves, gowns, bench paper, and consumables, must be segregated as cytotoxic waste.
-
Containerization: Use clearly labeled, leak-proof, and puncture-resistant containers for all cytotoxic waste. Solid and liquid waste should be collected in separate, appropriate containers.[11]
-
Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" and the name of the compound.
-
Disposal Route: Follow all institutional, local, and national regulations for the disposal of cytotoxic waste. This typically involves incineration at high temperatures.
-
Decontamination: All non-disposable equipment and work surfaces must be thoroughly decontaminated after use. A validated cleaning procedure should be in place.[12]
By implementing these safety and logistical measures, research institutions can ensure the well-being of their personnel while advancing critical scientific research.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. ipservices.care [ipservices.care]
- 3. Retinoids in cancer chemoprevention. Clinical trials with the synthetic analogue fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. ohsinsider.com [ohsinsider.com]
- 6. england.nhs.uk [england.nhs.uk]
- 7. gerpac.eu [gerpac.eu]
- 8. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 9. altasciences.com [altasciences.com]
- 10. Understanding the Requirements of Safe HPAPI Manufacturing • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. upm-inc.com [upm-inc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
